Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWXQUHGEUNYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596225 | |
| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109384-26-1 | |
| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Introduction: The Significance of the Piperazinone Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive molecules. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a highly desirable structural motif in drug design. The oxidized form, the piperazin-2-one core, retains many of these favorable attributes while offering a distinct chemical architecture. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as seen in tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, provides a versatile platform for the synthesis of complex N-substituted piperazinones. This mono-protected intermediate allows for selective functionalization at the unprotected nitrogen, enabling the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs targeting a wide range of therapeutic areas.
This technical guide presents a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Strategic Synthesis: A Two-Step Approach to this compound
The synthesis of the title compound is most efficiently achieved through a two-step sequence commencing with the readily available precursor, tert-butyl 3-oxopiperazine-1-carboxylate. This is followed by a selective N-methylation at the 4-position of the piperazinone ring. This strategy ensures high yields and simplifies purification.
Physical and chemical properties of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Section 1: Core Compound Identification and Overview
This compound is a heterocyclic organic compound featuring a piperazine core. This structure is of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key functional groups that define its utility: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a lactam (a cyclic amide). The Boc group allows for selective chemical manipulation at other sites of a larger molecule before its removal under specific acidic conditions, making this compound a valuable intermediate in multi-step organic synthesis. The piperazine scaffold itself is a common motif in many biologically active compounds.
This guide provides a comprehensive analysis of its known physical and chemical properties, a proposed synthetic pathway, predicted spectroscopic data, and essential safety protocols, serving as a critical resource for its application in a laboratory setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 109384-26-1 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Synonyms | 1-Boc-4-methyl-3-oxopiperazine, 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C | [1] |
| InChIKey | SLWXQUHGEUNYSN-UHFFFAOYSA-N | [1] |
Section 2: Physicochemical Properties
Experimental data on the physical properties of this compound are not extensively published. The data presented below are primarily computed properties sourced from comprehensive chemical databases, which provide reliable estimates for molecular modeling and experimental design.[1] For context, the experimental melting point of a structurally similar compound, tert-Butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7), is reported to be in the range of 158-164 °C.[2][3]
| Property | Value (Computed) | Source |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 214.13174244 Da | [1] |
| Topological Polar Surface Area | 49.9 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Section 3: Chemical Reactivity and Handling
The chemical behavior of this molecule is dominated by the interplay between the Boc-carbamate and the lactam functional groups.
Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is the most reactive site under specific conditions. It is a well-established protecting group for amines due to its stability under a wide range of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles. However, its primary utility comes from its facile removal under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, efficiently cleaves the Boc group to liberate the free secondary amine. This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged by the solvent or trace water. This selective, high-yield deprotection is a cornerstone of modern peptide synthesis and complex molecule assembly.
Lactam Stability: The endocyclic amide (lactam) is significantly more stable than the Boc-carbamate. Amide hydrolysis typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base, which would also cleave the Boc group. Therefore, under the mild acidic conditions used for Boc removal, the lactam ring remains intact.
N-Methyl Group: The methyl group on the nitrogen at position 4 is chemically inert under most conditions, serving as a permanent structural feature.
Caption: Acid-catalyzed deprotection of the Boc group.
Section 4: Proposed Synthetic Pathway
Step-by-Step Protocol:
-
Step 1: N-Acylation to form the Lactam Ring.
-
Rationale: This step forms the core piperazinone ring. The reaction involves the acylation of the more nucleophilic secondary amine of 1-methylpiperazine with chloroacetyl chloride. The primary amine is more reactive, but in this symmetric starting material, the distinction is moot until the first acylation occurs. The intramolecular cyclization that follows is rapid.
-
Procedure:
-
Dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the HCl byproduct.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylpiperazin-2-one.
-
-
-
Step 2: Boc Protection.
-
Rationale: This step introduces the acid-labile Boc protecting group onto the remaining free secondary amine of the piperazinone ring. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, which proceeds smoothly in the presence of a non-nucleophilic base.
-
Procedure:
-
Dissolve the crude 1-methylpiperazin-2-one (1.0 eq) from the previous step in a solvent such as THF or DCM.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the final product, this compound.
-
-
Caption: Proposed two-step synthesis workflow.
Section 5: Predicted Spectroscopic Signature Analysis
For a researcher, confirming the identity and purity of a synthesized compound is paramount. While experimental spectra were not found, the following data are predicted based on the molecule's structure and are crucial for its characterization.
-
¹H NMR (Proton NMR):
-
~1.48 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.
-
~2.95 ppm (singlet, 3H): The three protons of the N-methyl group.
-
~3.30 ppm (triplet, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
-
~3.50 ppm (triplet, 2H): Methylene protons adjacent to the N-methyl group.
-
~4.10 ppm (singlet, 2H): Methylene protons adjacent to the lactam carbonyl. (Note: Chemical shifts and multiplicities are estimates and can vary based on solvent and spectrometer frequency.)
-
-
¹³C NMR (Carbon NMR):
-
~28.4 ppm: Three equivalent methyl carbons of the Boc group.
-
~45.0 ppm: N-methyl carbon.
-
~48-55 ppm: Three methylene carbons of the piperazine ring.
-
~80.5 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~154.5 ppm: Carbonyl carbon of the Boc-carbamate.
-
~168.0 ppm: Carbonyl carbon of the lactam.
-
-
Infrared (IR) Spectroscopy:
-
~2975 cm⁻¹ (strong): C-H stretching from the alkyl groups.
-
~1700-1740 cm⁻¹ (strong, sharp): C=O stretching from the Boc-carbamate carbonyl.
-
~1650-1680 cm⁻¹ (strong, sharp): C=O stretching from the lactam amide carbonyl. The presence of two distinct carbonyl peaks is a key diagnostic feature.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺ = 215.14: The expected molecular ion peak for the protonated molecule in ESI+.
-
[M-55]⁺ = 159.10: A characteristic fragment corresponding to the loss of isobutylene from the tert-butyl group.
-
[M-99]⁺ = 115.08: A fragment corresponding to the loss of the entire Boc group.
-
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as tert-Butyl 3-oxopiperazine-1-carboxylate and other piperazine derivatives, can be used to establish prudent safety protocols.[4][5]
Hazard Identification (Anticipated):
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat to prevent skin contact.[4]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]
-
-
General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]
Storage:
-
Store in a tightly sealed container to prevent moisture ingress and contamination.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Recommended storage is at room temperature or refrigerated (<15°C) for long-term stability.[3]
Section 7: Applications in Research and Development
The primary application of this compound is as a versatile building block in synthetic organic chemistry . Its structure is tailored for use as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).
-
Drug Discovery: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions. This compound provides a pre-formed, differentially protected piperazine core that chemists can elaborate upon. The free N-H position (after Boc deprotection) can be functionalized via alkylation, acylation, or reductive amination to build molecular diversity.
-
Scaffold Synthesis: It serves as a reliable starting point for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.[2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18783916, this compound. PubChem. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3157178, Tert-butyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]
- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.
Sources
- 1. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-hydroxypiperidine (CAS 109384-19-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate) stands out as a pivotal heterocyclic building block.[1] Its bifunctional nature, possessing a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the piperidine nitrogen, renders it an invaluable intermediate in the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive analysis of the spectroscopic data for N-Boc-4-hydroxypiperidine (CAS 109384-19-2), offering insights into its structural confirmation and purity assessment, which are critical for its application in research and drug development.
Chemical Identity
| Property | Value | Source |
| CAS Number | 109384-19-2 | [2][3][4] |
| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate | [2] |
| Synonyms | N-Boc-4-hydroxypiperidine, 1-Boc-4-piperidinol, N-Boc-4-piperidinol | [2][5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][3] |
| Chemical Structure | ||
| SMILES: CC(C)(C)OC(=O)N1CCC(CC1)O | [2] | |
| InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 | [2][5] |
Spectroscopic Data and Interpretation
The unequivocal identification and purity assessment of N-Boc-4-hydroxypiperidine rely on a combination of spectroscopic techniques. This section delves into the characteristic signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-Boc-4-hydroxypiperidine, both ¹H and ¹³C NMR provide a detailed fingerprint of its molecular structure.
The proton NMR spectrum of N-Boc-4-hydroxypiperidine exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | CH-OH |
| ~3.04 | m | 2H | Axial CH₂ adjacent to N |
| ~1.87 | m | 2H | Equatorial CH₂ adjacent to CH-OH |
| ~1.47 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.47 | m | 2H | Axial CH₂ adjacent to CH-OH |
Note: The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS), and are solvent-dependent. The data presented is characteristic for a CDCl₃ solution.[1]
Expert Interpretation: The large singlet at approximately 1.47 ppm is the most recognizable feature, corresponding to the nine equivalent protons of the tert-butyl group. The multiplets in the aliphatic region arise from the protons of the piperidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around 3.85 ppm. The protons on the carbons adjacent to the nitrogen are diastereotopic and will show complex splitting patterns.
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (carbamate) |
| 79.7 | C(CH₃)₃ (quaternary carbon of Boc) |
| 67.5 | CH-OH |
| 42.8 | CH₂ adjacent to N |
| 32.5 | CH₂ adjacent to CH-OH |
| 28.5 | C(CH₃)₃ (methyl carbons of Boc) |
Note: The data is characteristic for a CDCl₃ solution.[1]
Expert Interpretation: The carbonyl carbon of the Boc protecting group is observed downfield around 154.9 ppm. The quaternary carbon of the Boc group appears around 79.7 ppm. The carbon attached to the hydroxyl group is found at approximately 67.5 ppm. The remaining signals correspond to the carbons of the piperidine ring and the methyl groups of the Boc protecting group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| 1680-1660 | Strong | C=O stretch (carbamate) |
Note: The spectrum is typically acquired as a KBr pellet or a thin film.
Expert Interpretation: The broad absorption in the 3400-3300 cm⁻¹ region is a clear indication of the presence of the hydroxyl group, with the broadening due to hydrogen bonding. The strong band in the 1680-1660 cm⁻¹ range is characteristic of the carbonyl stretching vibration of the carbamate functional group of the Boc protector. The absorptions in the 2970-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic piperidine ring and the Boc group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Methodology: Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of N-Boc-4-hydroxypiperidine.[1]
Expected Ions:
-
[M+H]⁺: The protonated molecule is expected at a mass-to-charge ratio (m/z) of approximately 202.15.[1]
-
[M+Na]⁺: Adduction with sodium may also be observed, resulting in an ion at m/z of approximately 224.13.
-
Fragmentation: A characteristic fragmentation pathway involves the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR data acquisition.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While not a primary structural elucidation technique, HPLC is crucial for determining the purity of N-Boc-4-hydroxypiperidine.
Methodology:
-
Technique: Reverse-Phase HPLC[1]
-
Column: A C18 reverse-phase column is commonly employed.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid, is used.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typical.
Caption: General workflow for HPLC purity analysis.
Conclusion
The spectroscopic characterization of N-Boc-4-hydroxypiperidine is fundamental to its successful application in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with expert interpretation and standardized protocols. By leveraging this information, researchers can confidently verify the identity and purity of this versatile building block, ensuring the integrity and reproducibility of their synthetic endeavors.
References
-
CAS. (n.d.). 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester. CAS Common Chemistry. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Introduction
Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is a key intermediate in contemporary pharmaceutical synthesis, valued for its role as a constrained scaffold in the design of bioactive molecules. A comprehensive understanding of its structural and dynamic properties in solution is paramount for its effective utilization in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful analytical technique for elucidating these features. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the influence of its unique structural motifs on the NMR data. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's solution-state behavior.
Molecular Structure and Conformational Dynamics
The molecular structure of this compound incorporates several key features that dictate its NMR spectroscopic signature: a piperazine ring, a lactam carbonyl group, an N-Boc protecting group, and a methyl substituent. The piperazine ring is not planar and, like cyclohexane, can adopt various conformations, with the chair form being the most stable.
A critical aspect influencing the NMR spectra of N-acylated piperazines is the conformational isomerism arising from two primary sources:
-
Restricted Amide Bond Rotation: The partial double bond character of the carbamate (N-C=O) linkage restricts free rotation around this bond, potentially leading to the presence of rotamers in solution.[1][2]
-
Piperazine Ring Inversion: The chair-to-chair interconversion of the piperazine ring is another dynamic process that can be slow on the NMR timescale, especially at lower temperatures.[3][4]
These dynamic processes can lead to signal broadening or the appearance of multiple sets of signals in both the ¹H and ¹³C NMR spectra, the observation of which is often dependent on the solvent and temperature of the measurement.[1][3]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related N-Boc protected piperazine and piperidinone derivatives found in the literature. The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 (ax/eq) | 3.8 - 4.2 | m | - | Methylene protons adjacent to the carbamate nitrogen. May appear as a complex multiplet or as distinct signals for the axial and equatorial protons due to conformational locking by the Boc group. |
| H-5 (ax/eq) | 3.2 - 3.6 | m | - | Methylene protons adjacent to the lactam carbonyl. Expected to be downfield due to the anisotropic effect of the C=O group. |
| H-6 (ax/eq) | 2.8 - 3.2 | m | - | Methylene protons adjacent to the methyl-substituted nitrogen. |
| N-CH₃ | 2.9 - 3.1 | s | - | Singlet for the N-methyl group. |
| C(CH₃)₃ (Boc) | 1.4 - 1.5 | s | - | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data are presented below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Lactam) | 168 - 172 | The carbonyl carbon of the lactam is expected in this region. |
| C=O (Boc) | 154 - 156 | The carbonyl carbon of the tert-butoxycarbonyl group. |
| C (CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group. |
| C-2 | 45 - 50 | Carbon adjacent to the carbamate nitrogen. |
| C-5 | 40 - 45 | Carbon adjacent to the lactam carbonyl. |
| C-6 | 50 - 55 | Carbon adjacent to the methyl-substituted nitrogen. |
| N-C H₃ | 35 - 40 | The N-methyl carbon. |
| C(C H₃)₃ (Boc) | 28 - 29 | The methyl carbons of the tert-butyl group. |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules. For studies on conformational dynamics, a range of solvents with varying polarities, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), should be considered, as solvent polarity can influence the equilibrium between different conformers.[3][5]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.[6]
NMR Data Acquisition
The following diagram illustrates a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Decoupling: Proton decoupling (e.g., Waltz16) should be applied to simplify the spectrum to singlets.
Advanced NMR Experiments for Structural Elucidation
To unambiguously assign the ¹H and ¹³C NMR spectra and to further probe the conformational dynamics, a suite of 2D NMR experiments is recommended.
Caption: Suite of 2D NMR experiments for detailed structural elucidation.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, which is essential for identifying adjacent protons in the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the proton assignments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be used to determine the relative stereochemistry and preferred conformation of the piperazine ring.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich in structural and dynamic information. A thorough analysis, potentially employing a combination of 1D and 2D NMR techniques, is necessary for a complete characterization. The conformational flexibility of the piperazine ring and the restricted rotation of the N-Boc group are key factors that govern the appearance of the spectra. The predicted data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important pharmaceutical intermediate, enabling them to confidently acquire and interpret its NMR data for applications in drug discovery and development.
References
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536–2546. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365–41378. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365-41378. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hiraga, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Available at: [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2546. Available at: [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. John Wiley & Sons, Inc. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-20. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ,98%(109384-26-1) 1H NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
The Piperazine Scaffold: From Industrial Precursor to a Century of Therapeutic Innovation
An In-depth Technical Guide on the Discovery and History of Piperazine-Containing Compounds
Abstract
The journey of the piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a compelling narrative of chemical serendipity and rational drug design. Initially synthesized in the 19th century and later produced on an industrial scale, its therapeutic potential was not immediately recognized. This guide charts the remarkable evolution of piperazine from its early use as an anthelmintic agent to its current status as a privileged scaffold in a vast array of blockbuster drugs. We will explore the key discoveries, structure-activity relationships (SAR), and mechanistic principles that have established piperazine derivatives as mainstays in antihistaminic, antipsychotic, antidepressant, and erectile dysfunction therapies. This document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this enduring pharmacophore, complete with detailed synthetic pathways, experimental protocols, and quantitative pharmacological data.
The Genesis of a Privileged Scaffold: Early Synthesis and a Surprising Therapeutic Debut
The story of piperazine begins not in a pharmaceutical lab, but in the realm of organic chemistry. The name itself is derived from its chemical similarity to piperidine, a component of piperine from the black pepper plant.[1] Early industrial synthesis of piperazine was achieved through processes like the ammoniation of 1,2-dichloroethane or ethanolamine.[1] For decades, it remained an industrial chemical with niche applications, including as a corrosion inhibitor.
Its entry into the world of medicine was unexpected. Initially explored as a solvent for uric acid due to its ability to form soluble urates, its clinical success in this area was limited.[2] The true therapeutic breakthrough came in the early 1950s when piperazine was identified as a potent anthelmintic agent, particularly effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[3][4][5] This discovery marked the first significant chapter in the pharmacological history of piperazine.
Mechanism of Anthelmintic Action: A Tale of Selective Paralysis
The efficacy of piperazine as a worming agent lies in its selective neuromuscular effects on helminths. It functions as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[6][7] This is a critical point of selective toxicity: in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it is a key regulator of peripheral muscle function.[1][7]
Piperazine's activation of these GABA receptors opens chloride ion channels, leading to an influx of Cl⁻ and hyperpolarization of the muscle cell membrane.[6][8] This sustained hyperpolarized state renders the muscle cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[7] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled through normal peristalsis.[6][8]
Caption: Mechanism of piperazine's anthelmintic action.
The Benzhydrylpiperazines: Ushering in the Age of Antihistamines
Following the initial wave of antihistamine discovery in the 1940s with compounds like phenbenzamine and diphenhydramine, researchers sought new chemical scaffolds with improved properties.[9] In the late 1940s and early 1950s, systematic exploration by companies like Burroughs Wellcome led to the identification of the benzhydrylpiperazine series as a potent class of H1 receptor antagonists.[10] These first-generation antihistamines are characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens.
Key early examples include:
-
Cyclizine and Meclizine: Developed for their antiemetic properties, particularly for motion sickness.[10][11]
-
Hydroxyzine: A potent antihistamine with significant anxiolytic and sedative properties.
These compounds, while effective, were limited by their lipophilicity, which allowed them to readily cross the blood-brain barrier and cause significant drowsiness by antagonizing central H1 receptors.[9]
Mechanism of Action: H1 Receptor Antagonism
Histamine exerts its pro-inflammatory and allergic effects by binding to H1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H1 receptor by histamine initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate Protein Kinase C (PKC), culminating in the cellular responses associated with an allergic reaction.[9] Piperazine antihistamines act as inverse agonists or neutral antagonists, binding to the H1 receptor and preventing this signaling cascade.[12]
Caption: Simplified H1 receptor signaling pathway and site of antihistamine action.
The Second Generation: Designing for Selectivity
The clinical need for non-sedating antihistamines drove the development of second-generation agents. The key innovation was modifying the piperazine structure to reduce its ability to cross the blood-brain barrier. A landmark example is cetirizine , the carboxylated metabolite of hydroxyzine.[13] The addition of the carboxylic acid group creates a zwitterionic molecule at physiological pH, significantly increasing its polarity and limiting its CNS penetration.[13] This rational design approach led to a highly effective antihistamine with a greatly improved safety profile.[14]
The Phenothiazine Piperazines: A Revolution in Psychiatry
The discovery of chlorpromazine in the 1950s revolutionized the treatment of psychosis. This led to extensive research into related phenothiazine structures. A particularly potent class of "typical" antipsychotics emerged by attaching a piperazine ring to the phenothiazine nucleus via a propyl chain.[15][16] Compounds like prochlorperazine and fluphenazine became cornerstone treatments for schizophrenia.
These drugs derive their antipsychotic effects primarily from their potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[17][18] However, their strong D2 blockade in other pathways, such as the nigrostriatal pathway, is also responsible for significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[19]
Structure-Activity Relationships (SAR) of Phenothiazine Piperazines
The potency of these antipsychotics is highly dependent on the substituents on both the phenothiazine and piperazine rings. Key SAR insights include:
-
Phenothiazine Ring Substitution: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position is crucial for activity. A trifluoromethyl (-CF₃) group generally confers greater potency than a chloro (-Cl) group.[20]
-
Side Chain: A three-carbon (propyl) chain connecting the phenothiazine nitrogen to the piperazine nitrogen is optimal for neuroleptic activity.
-
Piperazine Ring Substitution: The presence of the piperazine ring itself enhances potency compared to simple alkylamino side chains. Adding a hydroxyethyl group to the terminal nitrogen of the piperazine (as in fluphenazine) further increases potency.[1][20]
These structural features are thought to promote a molecular conformation that mimics dopamine, allowing for high-affinity binding to the D2 receptor.[20]
Atypical Antipsychotics and Beyond
The piperazine scaffold continued to be central in the development of "atypical" antipsychotics, which generally exhibit a lower risk of EPS. These agents, such as olanzapine and quetiapine , possess a more complex pharmacology. While they still interact with D2 receptors, they often show a higher affinity for serotonin 5-HT₂A receptors.[21][22] This dual receptor action is believed to contribute to their atypical profile. The piperazine ring in these molecules serves as a versatile linker to connect different pharmacophoric elements.
Modulating Serotonin: The Rise of Piperazine Antidepressants
The versatility of the piperazine ring was further demonstrated in the development of antidepressants. Trazodone , developed in the 1960s, was one of the first second-generation antidepressants.[23] It possesses a unique, multifunctional mechanism of action that is highly dose-dependent.[24]
At lower doses, trazodone is primarily a hypnotic, with its sedative effects mediated through potent antagonism of histamine H1 and α1-adrenergic receptors.[25] Crucially for its antidepressant effect, it is a strong antagonist of the serotonin 5-HT₂A receptor.[24][26] At higher doses, it also inhibits the serotonin reuptake transporter (SERT), increasing synaptic serotonin levels.[23] This combination of 5-HT₂A antagonism and serotonin reuptake inhibition (SARI) distinguishes it from SSRIs and is thought to contribute to its efficacy with a lower incidence of certain side effects like sexual dysfunction.[25]
Caption: Multifunctional, dose-dependent mechanism of action of Trazodone.
A Serendipitous Discovery: Sildenafil and the PDE5 Inhibitors
Perhaps the most famous piperazine-containing drug, sildenafil (Viagra), was the result of a serendipitous discovery. Originally synthesized by Pfizer chemists in the late 1980s, it was investigated as a treatment for hypertension and angina.[27] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme, which is involved in regulating blood vessel tone. While it showed little effect on angina during early clinical trials, a consistent side effect was noted in male volunteers: the induction of penile erections.[27]
This observation led to a pivotal shift in its development. Sildenafil's mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[28] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. cGMP, in turn, causes smooth muscle relaxation and increased blood flow, leading to an erection. By inhibiting PDE5, sildenafil allows cGMP to accumulate, enhancing and prolonging the erectile response to sexual stimulation.[8][27] The 1-methylpiperazine moiety is a key structural feature of the sildenafil molecule.
Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of Sildenafil.
Quantitative Pharmacology and Synthesis
The development of these diverse therapeutic agents was guided by rigorous quantitative analysis and synthetic chemistry. The tables below summarize key pharmacological data and representative synthetic schemes for major classes of piperazine-containing drugs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine Antipsychotics
| Drug | Class | D₂ | 5-HT₂ₐ | H₁ | α₁ | M₁ |
| Chlorpromazine | Typical (Phenothiazine) | 3 | 13 | 18 | 21 | 27 |
| Fluphenazine | Typical (Phenothiazine) | 0.4 | 4.5 | 20 | 50 | >1000 |
| Olanzapine | Atypical | 11 | 4 | 7 | 19 | 1.9 |
| Quetiapine | Atypical | 329 | 148 | 11 | 29 | >1000 |
| Aripiprazole | Atypical (Partial Agonist) | 0.34 | 3.4 | 60 | 57 | >1000 |
| (Data compiled from various sources.[14][21] Lower Ki values indicate higher binding affinity.) |
Table 2: Pharmacokinetic Parameters of Representative Piperazine Drugs
| Drug | Class | Bioavailability | Tₘₐₓ (hours) | Protein Binding | Elimination Half-life (hours) |
| Piperazine | Anthelmintic | Readily absorbed | 1.8 - 4 | 60-70% | Variable |
| Hydroxyzine | 1st Gen Antihistamine | ~80% | ~2 | ~93% | ~20 |
| Cetirizine | 2nd Gen Antihistamine | >70% | ~1 | 88-96% | 6.5 - 10 |
| Trazodone | Antidepressant (SARI) | ~100% | ~1 | 89-95% | 5 - 9 |
| Sildenafil | PDE5 Inhibitor | ~41% | ~1 | ~96% | 3 - 5 |
| (Data compiled from various sources.[1][13][29][30][31]) |
Experimental Protocols & Synthetic Methodologies
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a standardized method to determine the binding affinity of a test compound for the human dopamine D2 receptor, a critical assay in the development of antipsychotics.
1. Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors expressed in a cell membrane preparation. The inhibition of radioligand binding by the test compound is used to calculate its inhibitory constant (Ki).[32]
2. Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (piperazine derivatives).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
3. Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash filters with ice-cold buffer.
-
Counting: Place filters in scintillation vials, add fluid, and measure radioactivity.
4. Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[32]
Caption: General workflow for a radioligand binding assay.
Synthetic Methodology: Synthesis of Cetirizine from Hydroxyzine
The development of the second-generation antihistamine cetirizine from its first-generation precursor, hydroxyzine, is a classic example of metabolic and synthetic derivatization. The key transformation is the oxidation of the terminal primary alcohol on the hydroxyzine side chain to a carboxylic acid.
Reaction Scheme:
Detailed Protocol (Example using Jones Oxidation):
-
Suspension: A suspension of hydroxyzine dihydrochloride is made in a suitable solvent like acetone.[32]
-
Oxidation: Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the stirred suspension at room temperature. The reaction is allowed to proceed for several hours.[32]
-
Quenching: The reaction is quenched by the addition of a small amount of isopropanol to consume any excess oxidant.
-
Workup and Isolation: The mixture is filtered, and the filtrate is processed through extraction and purification steps. The crude product is then typically recrystallized to yield pure cetirizine.[32]
Note: Modern industrial syntheses often employ more environmentally friendly catalytic oxidation methods, for example, using a Palladium-on-carbon (Pd/C) catalyst with oxygen or air as the oxidant in a basic aqueous-organic solvent mixture.[29][31]
Conclusion: An Enduring Legacy
The history of piperazine is a testament to the power of the medicinal chemistry scaffold. From a simple industrial chemical, it gave rise to a revolutionary treatment for parasitic infections. Through systematic chemical modification, it became the backbone of first-generation antihistamines, which were then rationally redesigned to create safer, second-generation drugs. Its incorporation into the phenothiazine structure was pivotal in the development of modern antipsychotics, and its presence in molecules like trazodone and sildenafil highlights its incredible versatility. The piperazine ring's favorable physicochemical properties, synthetic tractability, and ability to orient pharmacophoric groups in three-dimensional space have cemented its status as one of the most important and enduring privileged structures in the history of drug discovery. Its legacy continues as researchers today still incorporate this reliable scaffold in the search for novel therapeutic agents.
References
-
What is the mechanism of Piperazine Citrate? (2024). Patsnap Synapse. [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central. [Link]
-
Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. PMC - PubMed Central. [Link]
-
Trazodone affinities at neurotransmitter receptors and transporters. ResearchGate. [Link]
-
Piperazine. chemeurope.com. [Link]
-
H1 Antihistamines: Current Status and Future Directions. PMC - PubMed Central. [Link]
-
Histamine H1 receptor. Wikipedia. [Link]
-
Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums. [Link]
-
The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]
-
Piperazine. PubChem. [Link]
- US6046332A - Methods for the manufacture of cetirizine.
-
Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PubMed. [Link]
-
Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PMC - NIH. [Link]
-
Phenothiazine. Wikipedia. [Link]
- CN102875488A - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C.
-
D2 Receptors in Psychopharmacology. (2016). Psychopharmacology Institute. [Link]
-
What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025). Guideline Central. [Link]
-
Role of Dopamine D2 Receptors for Antipsychotic Activity. ResearchGate. [Link]
-
Exploring the Multifaceted Potential of Sildenafil in Medicine. PMC - PubMed Central. [Link]
-
Antihistamine. Wikipedia. [Link]
- CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine.
-
What is the mechanism of action of Trazodone (antidepressant medication)? (2025). Dr.Oracle. [Link]
-
Trazodone. StatPearls - NCBI Bookshelf. [Link]
- CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C.
-
Contrasting Typical and Atypical Antipsychotic Drugs. PMC - PubMed Central. [Link]
-
(PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
-
(PDF) The Anthelmintic Effect of Three Piperazine Derivatives on Ascaridia Galli (Schrank 1788). ResearchGate. [Link]
-
Prochlorperazine. PubChem. [Link]
-
Receptor-binding profile of antipsychotic drugs. ResearchGate. [Link]
-
Phenothiazine. Wikipedia. [Link]
-
Receptor-binding affinities of typical and atypical antipsychotic drugs. ResearchGate. [Link]
-
Binding of Typical and Atypical Antipsychotic Agents to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors1. ASPET Journals. [Link]
-
Antipsychotic Receptor Binding Affinities. The Carlat Psychiatry Report. [Link]
-
Piperazine adipate: a new anthelmintic agent. II. Toxicological and pharmacological studies. PubMed. [Link]
-
PHENOTHIAZINE SYNTHESIS. YouTube. [Link]
-
[Piperazine as an Anthelmintic in Pediatric Practice]. PubMed. [Link]
-
Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]
- US3639403A - Method for the preparation of piperazine and substituted piperazines.
-
(PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine - Wikipedia [en.wikipedia.org]
- 11. [Piperazine as an anthelmintic in pediatric practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihistamine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thecarlatreport.com [thecarlatreport.com]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. dl.icdst.org [dl.icdst.org]
- 25. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Exploring the Multifaceted Potential of Sildenafil in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CN102875488A - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]
- 32. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]
Role of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate as a pharmaceutical intermediate
An In-depth Technical Guide to Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Privileged Scaffolds in Pharmaceutical Synthesis
In the landscape of contemporary drug development, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, found in a vast array of approved drugs, from antipsychotics to anticancer agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and act as a versatile linker, make it a highly desirable motif in medicinal chemistry.
This technical guide focuses on a specific and highly functionalized member of this family: This compound (CAS: 109384-26-1). The introduction of an oxo group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group creates a chiral center and provides multiple points for synthetic diversification. This guide will provide an in-depth analysis of its synthesis, chemical properties, and its pivotal role as a pharmaceutical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
This compound is a white to off-white solid at room temperature. Its structure is characterized by a piperazine ring with a ketone at the 3-position, a methyl group on the nitrogen at the 4-position, and a Boc protecting group on the nitrogen at the 1-position. The presence of the methyl group on a nitrogen atom within the ring system introduces chirality, a critical consideration in the synthesis of stereospecific pharmaceuticals.
| Property | Value | Source |
| CAS Number | 109384-26-1 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Boc-4-methyl-3-oxopiperazine, 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine | [1] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥98% | [2] |
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis, and its presence in this intermediate is a key design feature.
-
Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, and reactions involving many nucleophiles and bases. This stability allows for selective manipulation of other functional groups within a molecule. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used to remove many other common protecting groups.
-
Improved Solubility and Handling: The bulky and lipophilic nature of the tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction setup and purification processes like chromatography and crystallization.
Synthesis of this compound: A Proposed Pathway
While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be devised from readily available starting materials, drawing upon established methodologies for the synthesis of related piperazine derivatives. A plausible retro-synthetic analysis suggests a convergent approach involving the formation of the piperazine ring from a protected diamine precursor.
Caption: Proposed synthetic workflow for the target intermediate.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology based on analogous syntheses.
Step 1: Synthesis of N-methylethylenediamine
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add a mild methylating agent like dimethyl sulfate (1.0 eq) dropwise at 0°C.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The solvent is removed under reduced pressure, and the resulting mixture of mono- and di-methylated products is carried forward. Causality: The use of a single equivalent of the methylating agent favors mono-methylation, though chromatographic purification may be necessary for high purity.
Step 2: Synthesis of Tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N'-methylethylenediamine)
-
The crude N-methylethylenediamine is dissolved in a solvent like dichloromethane (DCM).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) is added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by column chromatography. Causality: The primary amine is more nucleophilic and will preferentially react with the Boc anhydride over the secondary amine, allowing for selective protection.
Step 3: Cyclization to form this compound
-
The purified N-Boc-N'-methylethylenediamine (1.0 eq) is dissolved in a solvent such as DCM or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (2.2 eq).
-
The solution is cooled to 0°C, and a solution of a 2-haloacetyl halide, such as bromoacetyl bromide (1.05 eq), in the same solvent is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the final product. Causality: The initial acylation occurs on the more nucleophilic secondary amine, followed by an intramolecular Sₙ2 reaction where the Boc-protected amine displaces the halide to form the piperazine ring. The base is crucial to neutralize the HBr generated during the reaction.
Role as a Pharmaceutical Intermediate: Gateway to Complex APIs
While the direct use of this compound in the synthesis of a specific, publicly disclosed blockbuster drug is not readily found in the literature, its structure is emblematic of intermediates used in the synthesis of various classes of therapeutics, particularly those targeting kinases and G-protein coupled receptors (GPCRs). The oxopiperazine core can serve as a rigid scaffold to orient functional groups for optimal target binding.
Potential Therapeutic Applications
-
Antiviral and Antibacterial Agents: The piperazine moiety is a common feature in many anti-infective drugs. For example, oxazolidinone antibiotics like Delpazolid, which are used to treat tuberculosis, feature complex heterocyclic systems that can be constructed from piperazine-like intermediates.[3]
-
Oncology (Kinase Inhibitors): Many small-molecule kinase inhibitors utilize a piperazine or piperidine ring as a key structural element to interact with the hinge region of the kinase domain. The functional handles on this intermediate allow for the attachment of pharmacophoric groups necessary for potent and selective inhibition.
-
CNS Disorders: The ability of the piperazine ring to be protonated at physiological pH can enhance solubility and allow for interactions with acidic residues in receptors, making it a valuable component in drugs targeting the central nervous system.
Caption: Synthetic utility of the intermediate for API synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of any pharmaceutical intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in the ¹H NMR would include the singlet for the nine protons of the Boc group, the singlet for the N-methyl group, and distinct signals for the diastereotopic protons of the piperazine ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups (one for the urethane of the Boc group and one for the amide/ketone in the ring).
Spectral data for this compound is available from commercial suppliers and chemical databases.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the pharmaceutical industry. Its pre-installed functionality, including a protecting group, a chiral center, and an oxo-group for further modification, makes it an attractive starting point for the synthesis of complex drug candidates. While its direct lineage to a specific marketed drug may not be in the public domain, its structural motifs are highly relevant to modern medicinal chemistry. As drug discovery continues to demand molecules with finely tuned properties, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]
- Google Patents. Synthesis method of N-Boc piperazine.
-
PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Library and Archives Canada. Functionalized 2-oxopiperazines from amino acids. [Link]
- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
MDPI. Development of Delpazolid for the Treatment of Tuberculosis. [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. [Link]
-
National Institutes of Health. Glyoxals as in vivo RNA structural probes of guanine base-pairing. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
PubMed. Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. [Link]
-
National Institutes of Health. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. [Link]
-
National Institutes of Health. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]
-
ResearchGate. Atmospheric condensed-phase reactions of glyoxal with methylamine. [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Scilit. The reaction of glyoxal with nucleic acid components III. Kinetics of the reaction with monomers. [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of N-Boc Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-tert-butoxycarbonyl (Boc) protected piperazine motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of a vast array of pharmacologically active compounds.[1][2] Its prevalence is due to the unique conformational properties conferred by the Boc group, which significantly influences the piperazine ring's geometry and, consequently, its interaction with biological targets.[3][4] This guide provides a comprehensive technical overview of the critical methods used for the structural analysis of N-Boc protected piperazines, synthesizing field-proven insights with established analytical protocols. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling, offering a robust framework for researchers in drug discovery and development.
The Conformational Dichotomy of N-Boc Piperazines: A Matter of Rotamers and Ring Inversion
The structural complexity of N-Boc protected piperazines arises from two primary conformational phenomena: restricted rotation around the N-C(O) amide bond and the interconversion of the piperazine ring's chair conformations.[5][6] The partial double bond character of the amide linkage leads to the existence of distinct rotational isomers, or rotamers.[7] This, coupled with the chair-boat-twist conformational landscape of the piperazine ring itself, results in a dynamic equilibrium of multiple stereoisomers in solution.
Understanding and characterizing these conformational states is paramount, as the three-dimensional arrangement of substituents on the piperazine ring dictates the molecule's steric and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Dynamic Structures in Solution
NMR spectroscopy is the most powerful tool for investigating the conformational behavior of N-Boc piperazines in solution.[5][8] Temperature-dependent (dynamic) NMR experiments are particularly insightful, allowing for the determination of the energy barriers associated with both amide bond rotation and ring inversion.[6][9]
Key NMR Signatures of Conformational Exchange
At room temperature, the ¹H and ¹³C NMR spectra of N-Boc piperazines often exhibit broadened signals for the piperazine ring protons and carbons.[8] This is a direct consequence of the intermediate rate of exchange between different conformations on the NMR timescale. As the temperature is lowered, the rate of interconversion slows, leading to the resolution of distinct signals for each conformer. Conversely, at elevated temperatures, the exchange rate increases, resulting in sharp, averaged signals.[5]
The coalescence point (Tc), the temperature at which two exchanging signals merge into a single broad peak, is a critical parameter. From Tc, the Gibbs free energy of activation (ΔG‡) for the conformational exchange process can be calculated, providing a quantitative measure of the rotational or inversional energy barrier.[5][8] For many N-Boc piperazines, the energy barrier for amide bond rotation is higher than that for ring inversion.[5]
Experimental Protocol: Dynamic ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the N-Boc piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to identify the signals corresponding to the piperazine ring protons.
-
Variable Temperature Experiments:
-
Gradually decrease the temperature in increments of 5-10 °C, acquiring a spectrum at each temperature point until the signals for the different conformers are sharp and well-resolved.
-
Gradually increase the temperature from ambient in increments of 5-10 °C, acquiring a spectrum at each point until the exchanging signals have coalesced and sharpened into averaged peaks.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for the exchanging proton signals.
-
Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2, where Δν is the frequency difference between the two exchanging signals at low temperature.
-
Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Characteristic NMR Data for N-Boc Piperazine
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |
| Boc -(CH₃)₃ | ~1.46 | s | Sharp singlet, characteristic of the Boc group. |
| Piperazine -CH₂- (adjacent to N-Boc) | ~3.4-3.6 | br m | Often broad due to conformational exchange.[10] |
| Piperazine -CH₂- (adjacent to NH) | ~2.8-3.0 | br m | Also subject to broadening.[10] |
| Piperazine -NH | Variable | br s | Position and intensity are solvent and concentration dependent. |
Note: Chemical shifts can vary depending on the solvent and other substituents on the piperazine ring.[11]
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
While NMR provides invaluable information about the dynamic behavior in solution, single-crystal X-ray diffraction offers a precise and unambiguous picture of the molecule's conformation in the solid state.[6][12] This technique is crucial for validating computational models and understanding the preferred low-energy conformations.
In the solid state, N-Boc protected piperazines almost invariably adopt a chair conformation, as this is the thermodynamically most stable arrangement.[13][14] The crystal structure reveals critical information about bond lengths, bond angles, and torsional angles, which define the precise geometry of the piperazine ring and the orientation of the N-Boc group.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Computational Modeling: Mapping the Conformational Energy Landscape
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the entire conformational energy landscape of N-Boc protected piperazines.[15][16] These methods can calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion, complementing experimental data from NMR.[17]
Modern DFT functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[17]
Logical Framework for Conformational Analysis
Caption: The synergistic relationship between computational and experimental methods.
Implications for Drug Design and Development
The conformational preferences of the N-Boc piperazine scaffold directly impact the biological activity of drug candidates.[3] The ability to control and predict the three-dimensional arrangement of pharmacophoric groups is a central tenet of rational drug design.[2][18]
For instance, the orientation of a substituent on the piperazine ring can determine whether it can form a crucial hydrogen bond with a target protein.[3] Furthermore, the conformational flexibility of the piperazine ring can influence a molecule's ability to adapt to the binding pocket of a receptor.[4]
Conclusion
A thorough structural analysis of N-Boc protected piperazines is indispensable for their effective application in medicinal chemistry. This guide has outlined a multi-faceted approach, integrating NMR spectroscopy, X-ray crystallography, and computational modeling to provide a comprehensive understanding of their conformational behavior. By employing these techniques in a synergistic manner, researchers can gain critical insights into the structure-activity relationships of piperazine-containing drug candidates, ultimately accelerating the discovery and development of novel therapeutics.
References
-
Danquah, M. K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-12. [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Danquah, M. K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]
-
O'Brien, P., et al. (2018). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. [Link]
-
Patel, R., & Park, C. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1581-1611. [Link]
-
MacMillan, D. W. C., et al. (2016). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
O'Brien, P. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Raffa, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8851. [Link]
-
Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(1), 1-20. [Link]
-
T. A. Jackson, et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Dalton Transactions, 46(1), 103-111. [Link]
-
Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]
-
Green, D. C., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 62(1), 14-27. [Link]
-
Danquah, M. K., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 193. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(49), 16084-16093. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ijptonline.com. [Link]
-
Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]
-
DFT-based computations on some structurally related N-substituted piperazines. ResearchGate. [Link]
-
DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jgtps.com [jgtps.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Strategies for the Derivatization of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Abstract
The 3-oxopiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in pharmacologically active compounds. Its structural rigidity and capacity for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological activity.[1] Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is a particularly valuable building block, offering multiple reactive sites for the synthesis of novel derivatives. This guide provides an in-depth exploration of key synthetic transformations, offering detailed, field-proven protocols for the functionalization of this versatile intermediate. We will delve into the derivatization at the C2-position via enolate chemistry and modifications involving the N1-Boc protecting group, providing the causal logic behind experimental choices to empower researchers in drug discovery and development.
Introduction: The 3-Oxopiperazine Core in Drug Discovery
Piperazine derivatives are integral to a wide array of approved therapeutics, demonstrating activities as antipsychotics, antidepressants, antihistamines, and antiemetics, primarily by interacting with neurotransmitter receptors and enzymes.[2][3] The introduction of a carbonyl group at the 3-position creates a lactam within the piperazine ring, imparting specific conformational constraints and providing a key handle for chemical modification.
The subject of this guide, this compound, presents three primary loci for synthetic diversification:
-
C2-Position (α-carbon): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a strong base to form a nucleophilic enolate, enabling C-C bond formation.
-
N1-Position: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that can be selectively removed to reveal a secondary amine, which can then be alkylated, acylated, or used in other coupling reactions.
-
N4-Methyl Group: While less commonly modified, this site could be targeted after a demethylation strategy, though this is outside the scope of the primary protocols presented here.
This document serves as a practical guide for chemists to unlock the synthetic potential of this scaffold.
Overview of Primary Synthetic Pathways
The strategic derivatization of the parent molecule can be visualized as a series of branching pathways, each yielding a distinct class of compounds. The choice of pathway is dictated by the desired final structure and the target's structure-activity relationship (SAR) requirements.
Sources
The Versatile Building Block: Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate in Modern Organic Synthesis
Introduction: A Scaffold of Privileged Significance
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged status, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including basicity and conformational rigidity, allow it to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Within this important class of heterocycles, Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate emerges as a particularly versatile and valuable building block for the synthesis of complex molecules and novel drug entities.
This guide provides a comprehensive overview of the applications and synthetic protocols involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties at a Glance
A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [5] |
| Molecular Weight | 214.26 g/mol | [5] |
| Appearance | White to yellow powder/crystal | |
| CAS Number | 109384-26-1 | [5] |
Core Synthetic Applications: A World of Possibilities
This compound offers multiple reaction sites, enabling a diverse range of chemical transformations. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization. The primary reactive sites are the enolizable α-protons adjacent to the ketone and the ketone carbonyl group itself.
Caption: Key reactive sites for synthetic transformations.
α-Alkylation via Enolate Formation: Building Molecular Complexity
The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds.[6][7]
Causality in Experimental Choices:
-
Choice of Base: The selection of the base is critical for efficient enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to ensure complete and irreversible deprotonation, minimizing side reactions.[8] Weaker bases, such as alkoxides, can also be used, but the equilibrium may not fully favor the enolate.
-
Temperature Control: Reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent undesired side reactions.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive enolate and the strong base.
Experimental Protocol: General Procedure for α-Alkylation
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred solvent.
-
Enolate Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated product.
Caption: Step-by-step workflow for α-alkylation.
Reduction of the Carbonyl Group: Accessing Piperazine Alcohols
The ketone functionality can be reduced to a secondary alcohol using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction.
Causality in Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for ketones and aldehydes.[9] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also reduce the amide bond if the reaction conditions are not carefully controlled.[10][11] For selective ketone reduction, NaBH₄ is generally the preferred reagent.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Reagent | Conditions | Product | Typical Yield |
| NaBH₄ | Methanol, 0 °C to rt | Tert-butyl 3-hydroxy-4-methylpiperazine-1-carboxylate | >90% |
| LiAlH₄ | THF, 0 °C | Tert-butyl 3-hydroxy-4-methylpiperazine-1-carboxylate | Variable, risk of over-reduction |
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions, liberating the nitrogen atom for further derivatization. This two-step sequence of utilizing the building block and then deprotecting it is a cornerstone of its synthetic utility.
Causality in Experimental Choices:
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the most common and effective methods for Boc deprotection.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected piperazine derivative in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Neutralization: To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Conclusion: A Gateway to Novel Chemical Space
This compound is a powerful and versatile building block in organic synthesis. Its strategic combination of a protected nitrogen, a reactive ketone, and enolizable protons provides chemists with a reliable platform to construct complex molecular architectures. The protocols outlined in this guide, grounded in established chemical principles, offer a roadmap for leveraging this valuable scaffold in the pursuit of novel therapeutics and functional molecules.
References
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.).
- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.
- Exploring pharmacological significance of piperazine scaffold. (2024, August 23).
- Benchchem. (2025). Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis.
- Opportunities and challenges for direct C–H functionaliz
- Synthesis of Piperazines by C-H Functionaliz
- Master Organic Chemistry. (2022, August 16).
- Wikipedia. (n.d.).
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
-
PubChem. (n.d.). This compound. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (n.d.).
- III Enol
- ResearchGate. (2025, August 10).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
-
ResearchGate. (2025, August 6). Decarboxylation and electrophilic substitution in 3-tert-butyl-4-oxopyrazolo[5,1-c][1][2][4]triazines.
- ResearchGate. (n.d.). Piperazines and Multicomponent Reactions.
- ResearchGate. (2025, August 10).
- YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- YouTube. (2016, February 25). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction.
- PMC. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23).
- OUCI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enolate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Applications of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate in medicinal chemistry
An In-Depth Technical Guide to the Applications of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. This compound is one such versatile building block. Its structure elegantly combines the pharmacologically significant piperazine ring with strategically placed functional groups, offering medicinal chemists a powerful tool for molecular exploration. The piperazine moiety itself is recognized as a "privileged scaffold," appearing in a multitude of FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to cancer and infectious diseases.[1][2][3]
This guide, designed for researchers and drug development professionals, delves into the applications of this compound. We will explore its role as a synthetic intermediate, provide detailed protocols for its key transformations, and explain the chemical rationale behind these methodologies. The inherent value of this compound lies in its trifunctional nature:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the N1 position provides robust protection, allowing for selective chemistry to be performed elsewhere on the molecule.[1][4] This protecting group can be cleanly removed under acidic conditions, revealing a secondary amine for further elaboration.
-
The N-Methylated Amine: The methyl group at the N4 position provides a degree of steric bulk and modulates the basicity of this nitrogen, influencing the compound's pharmacokinetic properties.
-
The Ketone Carbonyl: The C3-oxo group serves as a versatile synthetic handle for introducing molecular diversity through reactions such as reductive amination, Wittig reactions, or aldol condensations.
This combination of features makes this compound an essential intermediate for constructing complex molecules with tailored biological activities.[5]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 109384-26-1 | |
| Molecular Formula | C₁₀H₁₈N₂O₃ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | |
| Synonyms | tert-butyl 4-methyl-3-oxo-1-piperazinecarboxylate |
Core Synthetic Strategies & Applications
The synthetic utility of this compound stems from the ability to selectively functionalize its different reactive sites. The following diagram illustrates the key strategic pathways for its use in building complex drug candidates.
Caption: Strategic functionalization pathways for the scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are foundational reactions that can be adapted for a wide range of substrates in a drug discovery program.
Protocol 1: Boc Deprotection of the N1 Amine
Causality: The Boc group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable carbocation (which is then trapped by nucleophiles or eliminates to form isobutylene). This reaction is typically clean and high-yielding, regenerating the free secondary amine for subsequent reactions.[4]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA or 4M HCl in Dioxane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Workup:
-
Re-dissolve the residue in DCM or ethyl acetate.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃. Caution: CO₂ evolution will occur.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 4-methylpiperazin-2-one, which can often be used in the next step without further purification.
-
Protocol 2: N1-Arylation via Buchwald-Hartwig Amination (Post-Deprotection)
Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[4][7]
Materials:
-
4-Methylpiperazin-2-one (from Protocol 1) (1.2 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: Add the aryl halide, palladium catalyst, ligand, and base to a flame-dried Schlenk tube or reaction vial.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the 4-methylpiperazin-2-one to the vessel.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Workup:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine derivative.
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol 3: Modification via Reductive Amination at the C3-Ketone
Causality: Reductive amination is a two-step process (often performed in one pot) that converts a ketone into an amine. First, the ketone reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second step, a reducing agent, typically a hydride source that is stable in mildly acidic conditions (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding amine. NaBH(OAc)₃ is preferred as it is less reactive towards the ketone starting material than other hydrides like NaBH₄.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the desired amine.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography to isolate the desired C3-substituted piperazine derivative.
Summary of Reaction Data
The following table provides representative data for the described transformations. Yields and reaction times are substrate-dependent and should be considered illustrative.
| Transformation | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 4M HCl in Dioxane | Dioxane/DCM | 0 to RT | 1-4 | >95% |
| N1-Arylation | Pd₂(dba)₃, RuPhos, NaOtBu | Toluene | 100 | 4-18 | 60-90% |
| Reductive Amination | Amine, NaBH(OAc)₃ | DCE | RT | 4-24 | 55-85% |
Conclusion
This compound is a high-value, versatile scaffold for medicinal chemistry. Its strategically positioned functional groups—a protectable amine, a modifiable ketone, and a methylated nitrogen—provide chemists with multiple handles for diversification. The robust and well-established protocols for Boc-deprotection, N-arylation, and reductive amination enable the efficient construction of complex molecular libraries. A deep understanding of these synthetic pathways and the rationale behind them is crucial for leveraging this scaffold to its full potential in the design and discovery of next-generation therapeutics.
References
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities. [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022).
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2014). ResearchGate. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. [Link]
-
Ballesteros-G R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (2014). Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2020).
-
Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Medicinal Chemistry 3. (n.d.). Carewell Pharma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged 3-Oxopiperazine Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the piperazine moiety is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs, particularly in the domain of oncology and immunology.[1][2] Its unique physicochemical properties, such as improving aqueous solubility and offering versatile synthetic handles, make it an invaluable component in drug design. This guide focuses on a specialized derivative, Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate , a building block poised for the sophisticated construction of next-generation kinase inhibitors.
The incorporation of an oxo group at the 3-position of the piperazine ring introduces a lactam functionality. This feature imparts conformational rigidity and provides an additional hydrogen bond acceptor, which can be crucial for specific interactions within the ATP-binding pocket of target kinases.[3] Furthermore, the strategic placement of a tert-butoxycarbonyl (Boc) group on one nitrogen and a methyl group on the other offers a pre-engineered platform for controlled, sequential chemical modifications. The Boc group serves as a robust protecting group, enabling selective reactions at the secondary amine, while the N-methyl group can be critical for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.[1]
This document provides a detailed exploration of the synthetic utility of this compound, presenting a comprehensive protocol for its application in the synthesis of a representative kinase inhibitor targeting Janus Kinase (JAK) family members, with applicability to other kinases such as Bruton's Tyrosine Kinase (BTK).
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The primary synthetic value of this compound lies in its capacity for nucleophilic substitution at the N-H position of the piperazine ring. This reaction is typically followed by the deprotection of the Boc group to unveil a secondary amine, which can then be further functionalized. This modular approach allows for the systematic construction of complex molecules with diverse functionalities.
A common strategy involves the coupling of the 3-oxopiperazine building block with a heterocyclic core, a feature prevalent in many kinase inhibitors. This is often achieved through an SNAr (Nucleophilic Aromatic Substitution) reaction with an electron-deficient heteroaryl chloride. The final step of the synthesis often involves the formation of an amide bond or another key linkage at the newly deprotected piperazine nitrogen.
Visualizing the Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a JAK Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate for a Janus Kinase (JAK) inhibitor, adapting a known synthetic route for the JAK3 inhibitor Tofacitinib by utilizing the specified 3-oxopiperazine building block.[4][5]
Part 1: Nucleophilic Aromatic Substitution
Objective: To couple this compound with a suitable heteroaromatic core.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 214.28 | 1.0 | 2.14 g |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 | 1.1 | 1.84 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 4.2 mL |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 20 mL |
| Ethyl acetate (EtOAc) | - | - | As needed |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv) in NMP (20 mL).
-
Add DIPEA (2.5 equiv) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected coupled intermediate.
Rationale: The SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction. NMP is used as a high-boiling polar aprotic solvent suitable for this type of reaction.
Part 2: Boc Deprotection
Objective: To remove the Boc protecting group to reveal the secondary amine for further functionalization.
Materials:
| Reagent | Equivalents | Amount |
| Boc-protected coupled intermediate from Part 1 | 1.0 | ~3.0 g |
| Trifluoroacetic acid (TFA) | 10-20 | 10-20 mL |
| Dichloromethane (DCM) | - | 20 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | As needed |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equiv) in DCM (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected piperazine intermediate, which can often be used in the next step without further purification.
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is typically fast and clean.
Application in Kinase Inhibitor Synthesis: Targeting BTK and JAK Pathways
The deprotected intermediate generated from the protocol above is a versatile precursor for a variety of kinase inhibitors. The secondary amine can be acylated, alkylated, or used in reductive amination to introduce diverse side chains that can fine-tune the inhibitor's potency and selectivity.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors.[6][7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. The synthesized intermediate can be further elaborated to produce potent JAK inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
Targeting the BCR Pathway via BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, proliferation, and survival.[8][9][10] Inhibitors of BTK have shown remarkable efficacy in treating B-cell malignancies. The 3-oxopiperazine scaffold can be incorporated into BTK inhibitors to optimize their binding and pharmacokinetic profiles.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its pre-functionalized and protected nature allows for a streamlined and modular synthetic approach, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The inherent properties of the 3-oxopiperazine core can impart favorable characteristics to the final drug candidates, including enhanced target binding and improved pharmacokinetic profiles. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of such sophisticated building blocks will be paramount in the discovery and development of novel therapeutics.
References
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2019). MDPI. Retrieved from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). PubMed Central. Retrieved from [Link]
-
Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2025). ResearchGate. Retrieved from [Link]
-
Derivatized Oxopiperazine Rings from Amino Acids. (2025). ResearchGate. Retrieved from [Link]
-
tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
-
Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (2009). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Scale-Up Synthesis of Substituted Piperazine Derivatives
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous marketed drugs across a wide range of therapeutic areas, including antihistamines, antipsychotics, and anticancer agents.[1][2] The transition from laboratory-scale discovery to industrial-scale production of piperazine-containing active pharmaceutical ingredients (APIs) presents a unique set of challenges. This application note provides an in-depth guide for researchers, chemists, and process development professionals on the strategic considerations and practical methodologies for the robust and efficient scale-up synthesis of substituted piperazine derivatives. We will explore common synthetic routes, address key scale-up challenges, and offer detailed protocols for common transformations, with an emphasis on process safety, optimization, and purification.
Introduction: The Privileged Piperazine Scaffold
The prevalence of the piperazine moiety in pharmaceuticals stems from its versatile physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[2] Furthermore, the piperazine ring often imparts favorable properties such as increased aqueous solubility and the ability to form salts, which are advantageous for drug formulation.[1] As drug candidates advance through the development pipeline, the need for a scalable, cost-effective, and safe manufacturing process becomes paramount. Direct translation of a lab-scale procedure is rarely feasible, necessitating a thorough understanding of the reaction mechanism, potential side reactions, and engineering principles.[3]
Strategic Approaches to Piperazine Synthesis on a Larger Scale
The synthesis of substituted piperazines can be broadly categorized into two approaches: functionalization of a pre-existing piperazine ring or the de novo construction of the heterocyclic core. For scale-up, modifying an existing piperazine is often the more common and economically viable strategy.
N-Substitution of the Piperazine Core
The most frequent modifications involve the substitution at one or both nitrogen atoms. A primary challenge in large-scale synthesis is achieving selective mono-substitution, as the formation of the 1,4-di-substituted byproduct is a common issue.[4]
-
N-Arylation: The formation of an N-aryl bond is crucial for many CNS-active agents. Key industrial methods include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for N-arylation.[5][6] Scale-up requires careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent.[4][7] Modern, air-stable pre-catalysts and bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) have greatly improved the robustness of this reaction for manufacturing.[7] A significant challenge at scale is the removal of residual palladium to meet stringent regulatory limits (typically <10 ppm).
-
Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when the aromatic ring is activated by electron-withdrawing groups.[3] It avoids the cost and toxicity associated with palladium catalysts, making it an attractive option for industrial synthesis where applicable. The choice of solvent and base is critical to control reaction rates and minimize side reactions.
-
-
N-Alkylation: Introducing alkyl groups is commonly achieved via two main pathways:
-
Reductive Amination: This is a powerful and widely used one-pot reaction that couples a piperazine with an aldehyde or ketone in the presence of a reducing agent.[3][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and selectivity.[8] On a large scale, managing the stoichiometry and addition rate of the reducing agent is crucial for safety and selectivity.
-
Nucleophilic Substitution: This involves the reaction of piperazine with an alkyl halide or sulfonate. While straightforward, this method often leads to significant amounts of the di-substituted product.[3] To favor mono-substitution, a large excess of piperazine can be used, but this complicates downstream processing due to the need to remove the unreacted starting material.
-
A common strategy to ensure mono-substitution is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[9] The multi-step process (protection, substitution, deprotection) adds cost and complexity, but often provides a more reliable and pure product stream, which can be more economical overall at scale.[9]
The Rise of Enabling Technologies: Flow Chemistry
Continuous flow chemistry offers significant advantages for the scale-up of piperazine synthesis.[9][10] By performing reactions in a continuously flowing stream through a reactor, precise control over reaction parameters like temperature, pressure, and residence time is achieved. This leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions.[10] Flow chemistry has been successfully applied to various piperazine syntheses, including photoredox-catalyzed reactions and metal-free arylations, offering a promising avenue for modern, efficient manufacturing.[10][11][12]
Process Optimization and Scale-Up Workflow
A systematic approach is essential when transitioning a synthesis from the bench to a pilot or manufacturing scale. The following workflow outlines key considerations.
Caption: A structured workflow for the scale-up of piperazine synthesis.
Detailed Application Protocols
The following protocols are representative examples for the large-scale synthesis of common substituted piperazine motifs. Safety Note: All large-scale reactions should be conducted by trained personnel in an appropriate facility with engineering controls. A thorough process safety review must be completed before any scale-up operation.[13][14]
Protocol 1: Scale-Up N-Arylation via Buchwald-Hartwig Amination
Reaction: Synthesis of 1-(4-chlorophenyl)piperazine
Caption: Experimental workflow for scale-up Buchwald-Hartwig amination.
Methodology:
-
Reactor Setup: To a clean, dry, and inerted reactor, charge toluene, piperazine (2.0 equivalents), and 1-bromo-4-chlorobenzene (1.0 equivalent). Begin agitation.
-
Causality: Using an excess of piperazine helps to drive the reaction to completion and can suppress certain side reactions. Toluene is a common solvent for this chemistry.[4]
-
-
Base Addition: Carefully add sodium tert-butoxide (1.5 equivalents) portion-wise, monitoring the internal temperature.
-
Causality: NaOtBu is a strong, effective base for this transformation.[7] Portion-wise addition is a critical safety measure to control the initial exotherm on a large scale.
-
-
Catalyst Charge: In a separate container under an inert atmosphere, prepare a solution of the palladium acetate (0.5 mol%) and RuPhos (1.0 mol%) in toluene. Transfer this catalyst solution to the reactor.
-
Causality: RuPhos is a sterically bulky, electron-rich ligand that is highly effective for coupling with less reactive aryl chlorides.[7] Pre-mixing the catalyst ensures homogeneity.
-
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by a suitable in-process control (e.g., HPLC, GC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reactor to room temperature. Carefully quench the reaction by the slow addition of water. Separate the aqueous phase. Wash the organic phase with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 1-(4-chlorophenyl)piperazine.
Protocol 2: Scale-Up N-Alkylation via Reductive Amination
Reaction: Synthesis of 1-benzylpiperazine
Methodology:
-
Reactor Setup: To a reactor, charge piperazine (1.0 equivalent), benzaldehyde (1.05 equivalents), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.[8]
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents) in the reaction solvent.
-
Controlled Addition: Add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise, maintaining the internal temperature below 10 °C.
-
Causality: NaBH(OAc)₃ is moisture-sensitive and the reaction is exothermic. Controlled addition is essential for safety and to prevent over-reduction or side reactions. It is preferred for its mildness and broad functional group tolerance.[8]
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion as determined by HPLC.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude 1-benzylpiperazine, often an oil, can be purified by vacuum distillation to achieve high purity.[15]
Purification Strategies for Large-Scale Production
Purification is often the most significant bottleneck in scaling up piperazine synthesis. The high polarity and basicity of piperazines can present challenges.[16] The choice of method depends on the physical properties of the product (solid vs. oil), the nature of the impurities, and the required purity specifications.
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Salt Formation & Recrystallization | Highly efficient for achieving high purity; easily scalable; cost-effective.[15] | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[15] | Crystalline solids or oils that form stable salts; removing non-basic impurities. |
| Fractional/Vacuum Distillation | Excellent for removing non-volatile or very high-boiling impurities; suitable for large scale.[15][16] | Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[15] | Thermally stable, relatively low molecular weight oily compounds. |
| Acid-Base Extraction | Good for removing non-basic impurities; can handle large scales.[15] | Can lead to emulsions; may not be effective for separating from other basic impurities.[15] | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities. |
| Column Chromatography | High resolution for complex mixtures. | Can have issues with tailing due to basicity; may not be easily scalable or cost-effective for large quantities.[15][16] | High-value products or when other methods fail; typically used at smaller scales. |
| Ion Exchange/Carbon Treating | Effective for removing dissolved metal catalysts and certain degradation products.[17] | Resin/carbon capacity is finite; may require significant development. | Polishing steps to remove trace impurities, especially from aqueous streams. |
Table 1: Comparison of Purification Techniques for Piperazine Derivatives.
A common and highly effective strategy for purifying basic piperazine derivatives, especially oils, is through the formation of a crystalline salt.[15] For instance, treatment with acids like hydrochloric acid or fumaric acid can induce crystallization. The resulting salt can be easily purified by recrystallization, and the pure free base can be regenerated by neutralization and extraction.[15]
Conclusion
The successful scale-up of substituted piperazine synthesis is a multi-faceted endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting the synthetic route, optimizing reaction conditions through a systematic approach, and developing a robust purification strategy, it is possible to transition these vital pharmaceutical building blocks from the laboratory to commercial production efficiently and safely. The continued development of enabling technologies like flow chemistry will further enhance the capability to produce these important molecules with greater control, safety, and cost-effectiveness.
References
- BenchChem. (n.d.). Purification of Piperazine-Containing Compounds. Technical Support Center.
- BenchChem. (n.d.). Purification of Oily Piperazine Derivatives. Technical Support Center.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
- ACS Publications. (2020, June 23). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters.
- 24ChemicalResearch. (2026, January 9). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis.
- OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- ResearchGate. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide.
- Chemical Science (RSC Publishing). (2020, August 12). A practical catalytic reductive amination of carboxylic acids.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
- PMC - NIH. (2015, September 4). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
- ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
- Benchchem. (n.d.). Optimizing Piperazine Synthesis. Technical Support Center.
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Daicel Pharma Standards. (n.d.). Piperazine Impurities and Synthesis.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ResearchGate. (2022, January). Methods for the catalytic synthesis of piperazine.
- PMC - NIH. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
- Benchchem. (n.d.). optimizing reaction conditions for N-arylation of piperazine.
- Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- PMC - PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- PubMed. (n.d.). Progress in arylpiperazine synthesis by the catalytic amination reaction.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.).
- Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. (n.d.).
Sources
- 1. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com [carlroth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. osti.gov [osti.gov]
Application Note & Protocols: Leveraging Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate for High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the 3-Oxopiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is classified as a "privileged scaffold."[1][2][3] This six-membered heterocycle is a structural cornerstone in a multitude of FDA-approved drugs, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[4][5][6] The introduction of an oxo group at the 3-position creates the 3-oxopiperazine core, a scaffold that offers a unique combination of conformational rigidity and synthetic versatility. This modification introduces a lactam functionality, providing an additional hydrogen bond acceptor while influencing the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[7][8]
This guide focuses on tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate , a specialized building block designed for efficiency in parallel synthesis. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a reliable protecting group, enabling selective functionalization at the N-4 nitrogen after its removal. However, in this specific reagent, the N-4 position is already occupied by a methyl group, directing reactivity towards the N-1 position following deprotection. This pre-functionalized scaffold is an ideal starting point for generating diverse libraries of N-acyl or N-alkyl derivatives, enabling rapid exploration of the chemical space around a rigid, drug-like core.
Reagent Profile: Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to reproducible and successful synthesis campaigns.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 109384-26-1 | [9] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [9] |
| Molecular Weight | 214.26 g/mol | [9] |
| Physical Form | Solid | [10] |
| Purity | Typically ≥98% | [11] |
| Storage | Store at 2-8°C, protect from light and moisture. | [10] |
Handling: As with most amine-containing reagents, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions, especially when using moisture-sensitive reagents.
Core Reactivity and Library Generation Strategy
The primary utility of this reagent in parallel synthesis lies in the selective deprotection of the N-1 Boc group, followed by diversification at the newly revealed secondary amine. This two-step sequence is highly amenable to high-throughput library production.
Caption: Core reaction pathways for library synthesis.
Protocol 1: Boc Group Deprotection in a Parallel Format
Causality: The tert-butoxycarbonyl (Boc) group is intentionally designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, regenerating the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient condition for this transformation due to the high volatility of the acid and solvent, which simplifies downstream processing.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
96-well reaction block with sealing mat
-
Nitrogen manifold for solvent evaporation
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the starting material in DCM (e.g., 0.2 M).
-
Dispensing: Into each well of a 96-well reaction block, dispense 250 µL of the stock solution (50 µmol per well).
-
Acid Addition: Add 250 µL of a 20% (v/v) solution of TFA in DCM to each well. This ensures a sufficient excess of acid to drive the reaction to completion.
-
Reaction: Seal the reaction block with a chemically resistant mat and allow it to stir at room temperature for 1-2 hours. Reaction progress can be monitored by taking a small aliquot from a test well and analyzing by LC-MS.
-
Solvent Removal: Upon completion, unseal the block and place it under a stream of nitrogen or use a centrifugal evaporator to remove the solvent and excess TFA. The resulting wells will contain the TFA salt of 4-methylpiperazin-2-one as a residue, ready for the next step.
Protocol 2A: Parallel Amide Coupling
Causality: Amide bond formation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[12][13] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine. A non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the TFA salt from the previous step and to scavenge the acid formed during the coupling, preventing protonation of the reactive amine.[14]
Materials:
-
Dried residue of 4-methylpiperazin-2-one TFA salt (from Protocol 1)
-
Library of carboxylic acids (as 0.2 M stock solutions in DMF)
-
HATU (as a 0.2 M stock solution in DMF)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Re-dissolution: Add 250 µL of anhydrous DMF to each well containing the dried amine salt and mix to dissolve.
-
Building Block Addition: Dispense 250 µL of the appropriate carboxylic acid stock solution (1.0 equiv) into each designated well.
-
Base Addition: Add DIPEA (3.0 equiv, e.g., ~26 µL for a 50 µmol reaction) to each well to neutralize the amine salt and facilitate the reaction.
-
Initiation: Dispense 250 µL of the HATU stock solution (1.0 equiv) to each well.
-
Reaction: Seal the block and shake at room temperature for 12-16 hours.
-
Work-up & Purification: The crude reaction mixtures are typically subjected to high-throughput purification. A common method is to dilute the samples with DMSO/water and purify via mass-triggered preparative HPLC.[15][16]
Protocol 2B: Parallel Reductive Amination
Causality: This method provides an alternative for generating N-alkylated libraries. The amine and an aldehyde (or ketone) form a transient iminium ion in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion to the corresponding amine, without reducing the starting aldehyde.[17] It is less water-sensitive than other hydrides like sodium cyanoborohydride, making it ideal for high-throughput applications.
Materials:
-
Dried residue of 4-methylpiperazin-2-one TFA salt (from Protocol 1)
-
Library of aldehydes (as 0.2 M stock solutions in 1,2-dichloroethane)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Methodology:
-
Re-dissolution & Neutralization: Add 250 µL of anhydrous DCE to each well. Add DIPEA (1.5 equiv) to neutralize the TFA salt.
-
Building Block Addition: Dispense 250 µL of the appropriate aldehyde stock solution (1.0 equiv) into each well. Allow the mixture to stir for 20-30 minutes for iminium ion formation.
-
Reduction: Add solid sodium triacetoxyborohydride (1.5 equiv, ~16 mg for a 50 µmol reaction) to each well using a solid-dispensing system.
-
Reaction: Seal the block and shake at room temperature for 12-16 hours.
-
Work-up & Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the products using a liquid-handling system (e.g., with ethyl acetate) and prepare for purification via preparative HPLC, similar to the amide coupling protocol.
Integrated Workflow for Library Production
The successful execution of a parallel synthesis campaign relies on a seamless and often automated workflow that integrates reaction execution, purification, and analysis.
Caption: Automated workflow for parallel library synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. Degradation of TFA. | Increase reaction time to 3 hours or TFA concentration to 30%. Use a fresh bottle of TFA. Confirm completion by LC-MS before proceeding. |
| Low Yield in Amide Coupling | Inactive coupling reagent (hydrolyzed). Insufficient base. Wet solvents/reagents. | Use fresh, high-quality HATU stored under inert gas. Ensure ≥3 equivalents of DIPEA are used to neutralize both the TFA salt and acid generated. Use anhydrous solvents. |
| Formation of Side Products | In reductive amination, over-alkylation is possible if the product is more nucleophilic than the starting amine (less common in this system). | Ensure 1.0-1.1 equivalents of the aldehyde are used. Avoid excessive reaction times or temperatures. |
| Poor Purification Recovery | Compound precipitation on the HPLC column. Poor ionization for mass-triggering. | Adjust purification gradient (e.g., lower starting % organic). Add a small amount of TFA or formic acid to the mobile phase to improve peak shape and ionization. |
Conclusion
This compound is a highly effective and strategically designed building block for parallel synthesis. Its structure allows for a robust and high-yielding two-step diversification process (deprotection followed by N-functionalization) that is fully compatible with automated and high-throughput platforms. The resulting libraries, centered on the drug-like 3-oxopiperazine core, serve as a rich source of novel compounds for screening campaigns, particularly in the pursuit of inhibitors for targets like kinases and proteases, where scaffold rigidity and defined vectoral exits are paramount for achieving high-affinity interactions.
References
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. [Link]
-
Scilit. The medicinal chemistry of piperazines: A review. [Link]
-
National Institutes of Health (NIH). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ACS Publications. High-Throughput Purification of Single Compounds and Libraries. [Link]
-
ACS Publications. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. [Link]
-
YouTube. Preparative Purification Solutions in Drug Discovery Synthesis. [Link]
-
ResearchGate. Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. [Link]
- Google Patents.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
ResearchGate. Derivatized Oxopiperazine Rings from Amino Acids. [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
-
PubMed. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. [Link]
-
ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
-
Autech Scientific. This compound, 98% Purity, C10H18N2O3, 1 gram. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The medicinal chemistry of piperazines: A review [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
- 13. hepatochem.com [hepatochem.com]
- 14. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is critical for ensuring process control, quality assurance, and regulatory compliance in drug development and manufacturing.[1][2] This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses method validation in accordance with industry standards, such as the ICH Q2(R1) guidelines.[3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
This compound (CAS: 109384-26-1) is a heterocyclic compound featuring a piperazine core functionalized with both a methyl group and a tert-butyloxycarbonyl (Boc) protecting group.[4] Such structures are common building blocks in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, similar piperidine-based structures are vital for developing novel kinase inhibitors.[5]
The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, validated analytical methods are essential for its quantification in various stages, including raw material testing, in-process control, and stability studies.[1][6] The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and whether it is for routine quality control or certification as a reference standard.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[4] |
| Molecular Weight | 214.26 g/mol | PubChem[4] |
| CAS Number | 109384-26-1 | PubChem[4] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its robustness and versatility. This technique separates compounds based on their polarity. The analyte, this compound, is injected into a polar mobile phase and travels through a column packed with a nonpolar (hydrophobic) stationary phase (e.g., C18). The analyte's retention is determined by its hydrophobic interactions with the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocol
A. Instrumentation and Materials:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).
-
Reference Standard: this compound (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
B. Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This stock solution should be stored under refrigeration.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A typical concentration range might be 5, 20, 50, 100, and 250 µg/mL. The diluent should be the initial mobile phase composition (e.g., 80% A: 20% B).
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Gradient: 20% B to 80% B over 10 min | A gradient ensures efficient elution and good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A small volume minimizes peak broadening. |
| Detection λ | 215 nm | The amide and carbamate chromophores in the molecule exhibit strong absorbance in the low UV range. A PDA detector can confirm the peak purity. |
-
Data Analysis:
-
Inject the calibration standards and the sample(s).
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of each standard.
-
Perform a linear regression on the data. The correlation coefficient (r²) should be >0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[1][2] Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below.[3]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities or degradants. | Peak purity analysis (via PDA) should pass; no co-eluting peaks at the analyte's retention time. |
| Linearity | Proportionality of peak area to concentration. | r² > 0.999 over the specified range. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | Repeatability and intermediate precision of the results. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Lowest concentration quantifiable/detectable. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
Workflow Diagram: HPLC Analysis
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important building block. My aim is to combine established chemical principles with practical, field-tested insights to help you achieve the desired purity for your compound.
Understanding the Molecule: Key Purification Considerations
This compound is a moderately polar molecule containing several key functional groups that influence its purification:
-
Boc-Protecting Group: This bulky, non-polar group significantly affects the molecule's solubility and chromatographic behavior. It is stable to most basic and nucleophilic conditions but is labile to strong acids.[1][2] Care must be taken to avoid acidic conditions that could lead to premature deprotection.
-
Lactam Ring: The cyclic amide (lactam) functionality introduces polarity and the potential for hydrogen bonding, which can sometimes lead to challenging chromatographic behavior like tailing.
-
Tertiary Amine: The methylated nitrogen within the piperazine ring is basic and can interact with acidic sites on silica gel, potentially causing streaking or incomplete elution during column chromatography.
These structural features dictate the common challenges faced during purification, which this guide will address.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Flash Column Chromatography Issues
Question 1: My compound is streaking or tailing on the TLC plate and during column chromatography. What is causing this and how can I fix it?
Probable Causes:
-
Interaction with Acidic Silica: The basic nitrogen of the piperazine ring can interact with acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Compound Overload: Applying too much sample to your TLC plate or column can cause streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound, leading to poor solubility on the column.
Solutions:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the mobile phase.[3] This will neutralize the acidic sites on the silica and improve the peak shape. Always perform a co-spot on a TLC with and without the additive to see the effect on the Rf value before running the column.
-
Optimize Sample Loading: Ensure your sample is adequately diluted before loading onto the column. For liquid loading, dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] If solubility is an issue, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel.[4]
-
Refine Your Solvent System: If streaking persists, re-evaluate your solvent system. For this moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.[3][5] You can also try alternative solvent systems such as dichloromethane/methanol for more polar compounds.[3][5]
Question 2: I'm seeing multiple spots on my TLC after column chromatography, some of which were not in the crude mixture. What's happening?
Probable Causes:
-
On-Column Decomposition: The Boc group is sensitive to acid and can be partially cleaved on acidic silica gel, especially if the chromatography run is prolonged.[1] This will result in a new, more polar spot corresponding to the deprotected piperazinone.
-
Contaminated Fractions: Inadequate separation between your product and impurities can lead to mixed fractions.
Solutions:
-
Use Deactivated Silica: As mentioned above, adding a basic modifier like triethylamine to your eluent can prevent the acidic degradation of your Boc-protected compound.[3]
-
Run the Column Efficiently: Avoid letting the column sit for extended periods. A faster flow rate (flash chromatography) is generally preferred to minimize contact time with the stationary phase.
-
Careful Fraction Collection: Collect smaller fractions and analyze them carefully by TLC before combining. This will help you isolate the pure compound from any closely eluting impurities or degradation products.
Recrystallization and Product Isolation Issues
Question 3: My purified compound is an oil and won't crystallize. How can I induce solidification?
Probable Causes:
-
Residual Solvent: Even small amounts of solvent can prevent crystallization.
-
Impurities: The presence of impurities can disrupt the crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystallization.[1]
-
Low Melting Point: The compound may have a low melting point, making crystallization at room temperature difficult.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] If you have a small amount of solid material, you can add a "seed crystal" to the solution to induce crystallization.
-
Solvent-Antisolvent System: Dissolve your oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy.[6] Let it stand, or gently warm to redissolve and then cool slowly.
-
Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator to encourage crystal formation. Slow cooling is crucial for forming well-defined crystals.[6]
Question 4: My recrystallization yield is very low. What can I do to improve it?
Probable Causes:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: The compound crystallizing out during hot filtration.
-
Compound is Too Soluble in Cold Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[6]
-
Prevent Premature Crystallization: Preheat your filtration funnel and flask before hot filtration to prevent the solution from cooling and the product from crashing out.[7]
-
Optimize Your Recrystallization Solvent: If your compound is still too soluble in the cold solvent, you may need to find a different solvent or use a solvent/anti-solvent system.[6][8] The ideal solvent will dissolve the compound when hot but have very poor solubility when cold.[8]
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A good starting point for a moderately polar compound like this is a mixture of ethyl acetate and hexanes.[3][5] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on your TLC analysis. An ideal Rf value on TLC for column chromatography is between 0.2 and 0.4.
Q2: How can I visualize this compound on a TLC plate?
Since this compound does not have a strong chromophore, it may not be visible under UV light. You can use a variety of staining techniques. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with many organic compounds.[9] Ninhydrin stain can also be used, as it reacts with amines, although the protected nitrogen in your compound might not react strongly.[10][11] An iodine chamber is another simple and effective method.[11][12]
Q3: What are the most likely impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Di-Boc protected piperazine: If an excess of Boc-anhydride was used during the protection step.
-
Deprotected piperazinone: Due to exposure to acidic conditions during workup or purification.
-
Solvents: Residual solvents from the reaction or purification.
Q4: How can I confirm the purity of my final product?
The purity of your final product should be assessed by multiple analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities.[13][14][15] Quantitative NMR (qNMR) can be used for a precise purity determination.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main component from any impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates, developing chamber, and visualization stain
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is 20-40% ethyl acetate in hexanes. Add 0.5% triethylamine to the solvent mixture if streaking is observed. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution of your compound by TLC. Analyze the collected fractions to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general procedure for purifying the title compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flasks, hot plate, filtration apparatus
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][8] A solvent pair like ethyl acetate/hexanes is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Comments |
| 10-50% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for most purifications. |
| 5-20% Methanol in Dichloromethane | Medium to High | Useful if the compound has low mobility in EtOAc/Hexanes. |
| Add 0.5-1% Triethylamine | - | Add to any eluent to reduce tailing of the basic compound. |
Table 2: Potential Recrystallization Solvents
| Solvent / Solvent System | Comments |
| Isopropanol | A single solvent that may work well for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Toluene | Can be effective for compounds that are oily in other solvents. |
| Diethyl Ether | Can be used, but its high volatility requires careful handling. |
Visual Workflow
The following diagram illustrates a troubleshooting workflow for when your purified compound appears as an oil instead of a solid.
Caption: Troubleshooting workflow for an oily product.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
École Polytechnique Fédérale de Lausanne. TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Satoh, T., et al. "Induction Periods for Lipid Crystallization of Various Vegetable Oils." Journal of Oleo Science, 2004. [Link]
-
Shaanxi Bloom Tech Co., Ltd. "What Are The Physical Properties Of 1-Tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-Dicarboxylate?". [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. "Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination." PubChem. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Singh, S., et al. "Determining and reporting purity of organic molecules: Why qNMR." Magnetic Resonance in Chemistry, 2012. [Link]
-
University of Kwazulu-Natal. SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Sherbrooke. Guide for crystallization. [Link]
-
Orgsyn.org. TLC stains. [Link]
-
National Center for Biotechnology Information. "this compound." PubChem. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis. [Link]
-
Sonneveld. Crystallization of fats and oils. [Link]
-
University of Florida, Department of Chemistry. Crystallisation Techniques. [Link]
-
National Center for Biotechnology Information. "Tert-butyl 3-oxopiperazine-1-carboxylate." PubChem. [Link]
-
LibreTexts Chemistry. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Center for Biotechnology Information. "tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate." PubChem. [Link]
-
LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Wikipedia. Crystallization. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. mt.com [mt.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. TLC stains [reachdevices.com]
- 10. epfl.ch [epfl.ch]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of complex pharmaceutical agents, understanding and controlling its reactivity is paramount. This guide moves beyond standard protocols to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis and subsequent functionalization, offering robust troubleshooting strategies to ensure the integrity of your experimental outcomes.
Section 1: Synthesis of the Piperazinone Core and Associated Side Products
The construction of the 3-oxopiperazine scaffold is the foundational step. A common and efficient method to create this cyclic amide is through an intramolecular Dieckmann-type cyclization of an appropriate acyclic precursor. However, this crucial ring-closing step is often a primary source of impurities if not properly controlled.
FAQ 1.1: What is a common synthetic route and what are the primary side products?
A prevalent strategy involves the Dieckmann cyclization of a linear diester or amino-ester precursor, such as tert-butyl 2-((2-(methoxycarbonyl)ethyl)(methyl)amino)acetate.[1][2] The reaction is typically mediated by a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3] While effective, two major side products can arise from this pathway.
-
Intermolecular Dimerization/Oligomerization: Instead of the desired intramolecular cyclization, two precursor molecules can react with each other, leading to the formation of a linear dimer or even larger oligomers. This is the most common failure mode, resulting in a complex mixture that is difficult to purify.
-
Hydrolysis of Precursor: If protic sources (e.g., moisture in the solvent or a non-sterically hindered alkoxide base in a protic solvent) are present, the ester functionalities of the starting material can be hydrolyzed, rendering the precursor unable to cyclize and complicating the workup.
Troubleshooting Guide 1.1: Minimizing Dimerization and Other Cyclization Impurities
The key to a successful intramolecular cyclization is to create conditions where the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.
Core Principle: The formation of the desired 5- or 6-membered ring in a Dieckmann condensation is kinetically and thermodynamically favored over intermolecular reactions under high-dilution conditions.[3]
Troubleshooting Table: Dieckmann Cyclization
| Issue Observed | Probable Cause | Recommended Solution |
| Low yield, complex mixture of high MW species by LC-MS | Intermolecular condensation is outcompeting intramolecular cyclization. | Employ High-Dilution: Perform the reaction at a low concentration (0.01-0.05 M). Add the precursor solution slowly via a syringe pump to the suspension of the base. This maintains a low instantaneous concentration of the substrate. |
| Presence of carboxylic acid impurities in workup | Hydrolysis of the ester precursor or the β-keto ester product. | Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., THF, Toluene). Use a sterically hindered, non-nucleophilic base like NaH or KHMDS.[3] |
| Reaction fails to initiate or proceeds very slowly | Insufficiently strong base or poor solubility of the base/enolate. | Optimize Base and Solvent: Sodium hydride (NaH) in THF or Toluene is a standard choice.[2][4] For substrates with lower acidity, consider stronger bases like LHMDS. Adding a co-solvent like DMF can sometimes help with solubility but must be rigorously dried. |
Diagram: Synthetic Pathway and Side-Product Formation This diagram illustrates the desired intramolecular cyclization pathway versus the competing intermolecular side reaction.
Caption: Fig 1. Intramolecular vs. Intermolecular Cyclization
Section 2: Side Reactions During Functionalization
Once synthesized, this compound is often used in subsequent reactions. The primary reactive sites are the N-1 Boc-protected amine, the N-4 methyl-bearing amine, and the C-3 ketone.
FAQ 2.1: My Boc protecting group is being cleaved during the reaction. How can I prevent this?
Unintentional deprotection of the tert-butoxycarbonyl (Boc) group is a frequent issue, as it is notoriously labile under acidic conditions.[5]
Causality: The mechanism of acidic cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. This can be triggered by strong acids (e.g., TFA, HCl) or even Lewis acids used as catalysts. Even mildly acidic workup conditions (pH < 4) can cause partial to complete deprotection.
Troubleshooting Guide 2.1: Preserving the Boc Group
| Reaction Condition | Risk Level | Mitigation Strategy |
| Strong Brønsted Acids (TFA, HCl, H₂SO₄) | High | Avoid completely if Boc protection is desired. If deprotection is the goal, these are the reagents of choice.[5] |
| Lewis Acids (e.g., ZnCl₂, AlCl₃, TiCl₄) | Moderate to High | Choose milder Lewis acids if possible. Run the reaction at low temperatures (-78 to 0 °C) to minimize cleavage. Quench the reaction carefully with a buffered or basic solution. |
| Aqueous Acidic Workup (e.g., 1M HCl wash) | Moderate | Use a milder acid wash like saturated ammonium chloride (NH₄Cl) solution or cold, dilute citric acid. Alternatively, perform a direct basic workup if compatible with the product. |
| Protracted heating in protic solvents (e.g., MeOH, EtOH) | Low to Moderate | Minimize reaction times at elevated temperatures. If heating is required, consider aprotic solvents like Toluene, Acetonitrile, or Dioxane. |
FAQ 2.2: I am observing ring fragmentation. Why is this happening?
Ring fragmentation is a less common but more destructive side reaction. It has been observed in related N-Boc piperazine systems, particularly under conditions involving strong bases like organolithiums (s-BuLi) for deprotonation α to the nitrogen, followed by trapping with certain electrophiles.[6][7]
Causality: The proposed mechanism involves the formation of an α-lithio species. The distal nitrogen can then attack the electrophile, followed by a cascade of bond cleavages that results in the fragmentation of the piperazine ring.[6] The steric bulk of substituents on the distal nitrogen can sometimes prevent this unwanted side reaction.
Diagram: Proposed Ring Fragmentation Mechanism This diagram shows a plausible pathway for the fragmentation of an N-Boc piperazine ring after lithiation and reaction with an electrophile.
Caption: Fig 2. Plausible Ring Fragmentation Pathway
Troubleshooting Guide 2.2: Avoiding Ring Fragmentation
-
Reagent Choice: This side reaction is most prominent with strong organolithium bases. If deprotonation α to a nitrogen is required, consider alternative conditions or protecting group strategies.
-
Electrophile Choice: Trapping with less reactive electrophiles or those less prone to coordinating with the distal nitrogen may suppress this pathway.
-
Temperature Control: Maintain strict low-temperature control (e.g., -78 °C) throughout the lithiation and trapping sequence. Do not allow the reaction to warm prematurely.
Section 3: General Purification Strategies
Effective purification is critical for isolating the desired product from the side products discussed.
FAQ 3.1: What is the best way to purify my product?
The choice of purification method depends on the nature of the impurities. A multi-step approach is often most effective.
Purification Workflow
-
Aqueous Workup:
-
Goal: Remove inorganic salts and highly polar or water-soluble impurities.
-
Procedure: After quenching the reaction, perform sequential washes of the organic layer. A typical sequence is:
-
Wash with saturated NaHCO₃ solution to remove acidic impurities.
-
Wash with water.
-
Wash with brine to facilitate phase separation and remove residual water.
-
-
-
Column Chromatography:
-
Goal: Separate the target compound from side products with different polarities (e.g., dimers, de-Boc'd material).
-
Stationary Phase: Silica gel is standard for compounds of this polarity.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on TLC analysis. For example, starting with 20% EtOAc/Hexanes and gradually increasing to 50-60% EtOAc/Hexanes.
-
-
Crystallization/Precipitation:
-
Goal: Achieve high purity, especially for obtaining solid material suitable for final use.
-
Procedure: If the purified oil from chromatography fails to solidify, trituration with a non-polar solvent like hexanes or pentane can sometimes induce precipitation of the product, leaving more soluble impurities behind. Recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol can also be highly effective.[8]
-
Appendix A: Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane[5]
This protocol is for the intentional and controlled removal of the Boc group.
-
Materials:
-
N-Boc protected piperazine derivative (1.0 equiv.)
-
4M HCl in 1,4-dioxane solution (3-5 equiv.)
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Once the reaction is complete, add diethyl ether to fully precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected piperazine as its HCl salt.
-
To obtain the free base, the HCl salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent (e.g., DCM).
-
References
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.[Link]
-
Synfacts. Synthesis of Piperazine-2,5-diones via a Convenient Dieckmann Cyclization.[Link]
- Google Patents.
-
The Journal of Organic Chemistry. A Dieckmann Cyclization Route to Piperazine-2,5-diones.[Link]
-
PubMed. A Dieckmann cyclization route to piperazine-2,5-diones.[Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.[Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.[Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.[Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[Link]
-
ResearchGate. The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions...[Link]
-
ResearchGate. Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.[Link]
- Google Patents.CN108033931B - Synthesis method of N-Boc piperazine.
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.[Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Acylation
Welcome to the technical support center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold. The inherent symmetry and dual reactivity of piperazine present a unique synthetic challenge: achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acylation of piperazine?
The principal challenge is controlling selectivity. Piperazine is a symmetric diamine, meaning both nitrogen atoms are nucleophilic and susceptible to reaction with an acylating agent.[1] This frequently results in a statistical mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material, which complicates downstream purification and reduces the overall yield.[1][2]
Q2: What are the main strategies to achieve selective mono-acylation?
Several robust strategies exist, and the choice depends on reaction scale, required purity, and economic factors. The most common approaches are:
-
Use of Protecting Groups: Temporarily blocking one nitrogen with a protecting group, such as tert-butyloxycarbonyl (Boc), is a highly reliable method for ensuring mono-acylation.[1][3]
-
In Situ Mono-protonation: Reacting piperazine with a single equivalent of an acid (e.g., HCl) forms a mono-salt. The resulting ammonium cation is deactivated, directing acylation exclusively to the free, non-protonated nitrogen.[1][4]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the acylating agent statistically favors the formation of the mono-acylated product.[2][5]
-
Alternative Activating/Acylating Agents: Employing sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or specific acylating agents such as phenyl esters can improve selectivity.[1][6]
-
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can significantly enhance selectivity.[1]
Q3: When should I choose a protecting group strategy versus a direct approach like mono-protonation?
The decision involves a trade-off between atom economy, step count, and the need for ultimate purity.
-
Protecting Group Strategy: This multi-step approach (protect, acylate, deprotect) is often preferred when the highest possible selectivity and purity are critical, for instance, in the synthesis of high-value pharmaceutical intermediates where cost and step count are secondary to a clean product profile.[1]
-
Direct Approach (Mono-protonation or Stoichiometric Control): These methods are advantageous for their simplicity, fewer reaction steps, and superior atom economy.[1][3] They are well-suited for larger-scale syntheses where minimizing steps and costs is a priority, though they may demand more rigorous optimization to achieve high selectivity.
Q4: How do I monitor the progress of a piperazine acylation reaction?
Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of mono- and di-acylated products.[7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations of the underlying causes and actionable solutions.
Issue 1: Significant formation of di-acylated byproduct and low yield of the mono-acylated product.
This is the most common problem in piperazine acylation. The initially formed mono-acylated piperazine can sometimes be as nucleophilic as the starting material, leading to a second reaction.
| Potential Cause | Troubleshooting Step & Explanation |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to 3-10 equivalents relative to the acylating agent.[5] This increases the statistical probability that the acylating agent will encounter an unreacted piperazine molecule rather than a mono-acylated one. |
| Rapid Addition of Acylating Agent | Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C).[2] This maintains a low instantaneous concentration of the acylating agent, disfavoring the second acylation event. |
| High Reaction Temperature | Lower the reaction temperature. Many acylation reactions proceed efficiently at 0 °C or even lower. Reduced temperature decreases the reaction rate, allowing for better kinetic control and selectivity. |
| Suboptimal Solvent | The choice of solvent can influence the relative nucleophilicity of the piperazine species.[10] Experiment with different solvents. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are common. Ensure the starting materials are fully dissolved. |
Issue 2: The reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Step & Explanation |
| Poor Acylating Agent | If using a carboxylic acid directly, it must be activated. Use a coupling agent like EDC/HOBt, HATU, or convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][11] |
| Insufficient Base | Acylation reactions using acyl halides or those involving coupling agents produce acid byproducts (e.g., HCl) that will protonate and deactivate the piperazine. Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid.[2] |
| Poor Solubility | Ensure all starting materials are fully dissolved. If solubility is an issue in solvents like DCM or ACN, consider more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[11] |
| Steric Hindrance | If either the acylating agent or the piperazine derivative is sterically bulky, the reaction may require more forcing conditions. Increase the reaction temperature or extend the reaction time. Monitor by TLC or LC-MS to check for product formation versus degradation. |
Issue 3: The final product is difficult to purify.
| Potential Cause | Troubleshooting Step & Explanation |
| Excess Piperazine in Product | Excess piperazine is basic and often water-soluble. Perform an acidic aqueous wash (e.g., with 1M HCl) during the workup. The protonated piperazine will move to the aqueous layer, while the less basic amide product remains in the organic layer. Neutralize the product-containing layer before final extraction if needed.[5] |
| Mixture of Mono- and Di-acylated Products | These compounds often have similar polarities, making chromatographic separation challenging. The best solution is to re-optimize the reaction for higher selectivity (see Issue 1). If separation is necessary, careful column chromatography with a shallow solvent gradient is required. |
| Formation of Water-Soluble Quaternary Salts | Over-alkylation or acylation, especially with highly reactive agents, can lead to the formation of quaternary ammonium salts, which are highly water-soluble and may be lost during the workup.[12] This is less common in acylation than alkylation but can be avoided by using less reactive acylating agents and controlling the temperature. |
A Visual Guide to Troubleshooting
This decision tree provides a logical workflow for diagnosing and resolving common issues in piperazine acylation.
Caption: A troubleshooting decision tree for piperazine acylation.
In-Depth Protocols for Selective Mono-acylation
Protocol 1: Mono-acylation via N-Boc Protection
This is a robust, multi-step method that offers the highest selectivity.[1][5] It involves protecting one nitrogen, acylating the other, and then removing the protection.
Caption: Workflow for selective mono-acylation using N-Boc protection.
Step-by-Step Methodology:
-
Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[5]
-
Stir the reaction mixture for 20-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, evaporate the solvent. Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[5]
-
-
Acylation of 1-Boc-piperazine:
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).[2]
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete.
-
Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.
-
Protocol 2: Mono-acylation via In Situ Mono-protonation
This is an efficient one-pot method that avoids protection/deprotection steps.[1][13]
Step-by-Step Methodology:
-
Formation of the Mono-salt:
-
In a reaction vessel, prepare a solution containing piperazine (e.g., 0.05 mol) and piperazine dihydrochloride (0.005 mol) in water (20 mL). This creates a buffered system where piperazine exists predominantly as the mono-protonated species.[13] Alternatively, dissolve piperazine (2 eq.) in a solvent like methanol and add one equivalent of acid (e.g., acetic acid or HCl).[3]
-
-
Acylation:
-
To this solution, add the acylating agent (1 eq., e.g., an acyl chloride or an activated ester like an acyl imidazole) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for 30 minutes to several hours until completion is observed by TLC or LC-MS.
-
-
Workup and Purification:
-
First, perform an organic wash (e.g., with ethyl acetate) to remove any di-acylated byproduct.[13]
-
Make the aqueous layer basic with a saturated NaOH or NaHCO₃ solution.
-
Extract the deprotonated mono-acylated product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
-
Data for Optimization
Effective optimization requires a rational choice of reagents and conditions. The following tables summarize key data to guide your experimental design.
Table 1: Comparison of Common Mono-acylation Strategies [1][2][3][5]
| Strategy | Key Advantages | Key Disadvantages | Typical Selectivity (Mono:Di) |
| N-Boc Protection | Very high selectivity; clean reactions; reliable. | Multi-step; lower overall yield; poor atom economy. | >95:5 |
| In Situ Mono-protonation | One-pot synthesis; good atom economy; simple. | May require more optimization; nucleophilicity is reduced. | 80:20 to 90:10 |
| Stoichiometric Control | Simplest direct method; cost-effective for bulk. | Requires large excess of piperazine; difficult purification. | Highly dependent on excess used |
| Flow Chemistry | Precise control of conditions; high reproducibility. | Requires specialized equipment. | Can be tuned to >95:5 |
Table 2: Common Solvents for Piperazine Acylation [10]
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent for many acylating agents. Anhydrous conditions are important. |
| Acetonitrile (ACN) | 37.5 | 82 | A more polar aprotic solvent, can be beneficial for solubility of piperazine salts.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good aprotic solvent, often used in acylation. Can be a good choice for balancing reactivity.[10] |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic solvent, useful for poorly soluble substrates but can be difficult to remove. |
Table 3: Common Bases and Their Role
The base is critical for neutralizing the acid byproduct generated during the reaction, thereby preventing the deactivation of the nucleophilic piperazine.
| Base | pKa of Conjugate Acid (pKaH) | Structure | Key Application |
| Triethylamine (TEA) | ~10.7 | Et₃N | Standard, cost-effective acid scavenger.[2] |
| DIPEA | ~11.0 | (i-Pr)₂NEt | Sterically hindered, non-nucleophilic base. Useful when the acylating agent is sensitive to nucleophilic attack by the base itself. |
| Pyridine | ~5.2 | C₅H₅N | Less basic; can also act as a nucleophilic catalyst in some acylations. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | K₂CO₃ | An inorganic base, useful in polar solvents like ACN or DMF, especially for alkylations but can be used in acylations.[14] |
References
- BenchChem. (2025).
- CoLab. (2008).
- Li, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1896.
- BenchChem. (2025).
- ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases....
- BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
- BenchChem. (2025).
- Ambeed. (2026). Reactions of Piperazines. Ambeed.com.
- ResearchGate. (n.d.). Condition optimization and explanation.
- The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
- Beilstein-Institut. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.
- BenchChem. (2025).
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
- American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- Wikipedia. (n.d.). Sildenafil. Wikipedia.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Food Additives & Contaminants: Part A. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Taylor & Francis Online.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Piperazine Synthesis
Welcome to our comprehensive technical support center dedicated to the synthesis of piperazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Piperazine is a ubiquitous structural motif in pharmaceuticals, and its effective synthesis is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Formation of Di-Substituted Byproducts in Mono-N-Substitution Reactions
Question: My reaction to produce a mono-substituted piperazine is resulting in a low yield of the desired product, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge in piperazine chemistry. The two nitrogen atoms in the piperazine ring have comparable nucleophilicity, often leading to a statistical mixture of products. The initially formed mono-substituted product can sometimes be even more nucleophilic than piperazine itself, further promoting di-substitution.[4] To enhance mono-selectivity, consider the following strategies, ranging from simple procedural adjustments to more controlled synthetic routes:
-
Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the most straightforward approach.[5] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. The primary drawback is the need to remove a large amount of excess piperazine during workup.
-
Slow Addition & Temperature Control: A slow, controlled addition of the alkylating or arylating agent, preferably at a low temperature, can help manage the reaction rate and minimize over-alkylation.[5] This technique helps to maintain a low concentration of the electrophile in the reaction mixture at any given time.
-
In Situ Mono-Protonation: A cost-effective, one-pot method involves the in situ formation of a piperazine mono-salt.[2][4] By adding one equivalent of an acid (e.g., acetic acid or hydrochloric acid), one of the nitrogen atoms is protonated and thus deactivated. The substitution then occurs on the remaining free, non-protonated nitrogen. While effective, the nucleophilicity of the unprotonated nitrogen is reduced compared to free piperazine, which might necessitate longer reaction times or activation of the electrophile.[2][4]
-
Use of Protecting Groups: For maximum control and the cleanest reaction profile, the use of a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method.[2][5] This strategy ensures that only one nitrogen is available for reaction. The trade-off is a multi-step process involving protection and subsequent deprotection, which can lower the overall yield and increase costs.[2][4]
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 70-80% | One-step, cost-effective.[4] | Difficult removal of excess piperazine. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[2][4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields.[2][4] | May require longer reaction times or activation of the electrophile.[4] |
Issue 2: My Piperazine Derivative is an Oil and Resists Crystallization.
Question: I have synthesized my target piperazine derivative, but it is an oil that I cannot crystallize. How can I effectively purify it?
Answer: The purification of oily products, especially basic compounds like piperazine derivatives, is a common laboratory hurdle. Several techniques can be employed when direct crystallization fails:
-
Salt Formation: Since piperazine derivatives are basic, they can be converted into salts by treatment with an acid (e.g., hydrochloric acid, fumaric acid, or acetic acid).[6][7][8] These salts are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure, oily free-base amine.[6]
-
Column Chromatography on Silica Gel: This is a standard method for purifying oils.[6] However, the basicity of piperazines can cause significant "tailing" on acidic silica gel due to strong interactions with silanol groups.[6] To mitigate this, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1% v/v) or a solution of ammonia in methanol is highly effective at improving peak shape and achieving better separation.[6]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for purification, particularly for removing non-volatile impurities.[6]
-
Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which your product has minimal solubility, but the impurities are soluble.[6] For removing non-polar impurities from a relatively polar product, dissolving the crude oil in a polar solvent like acetonitrile and performing several extractions with an immiscible non-polar solvent like hexane can be effective.[6]
Issue 3: Low Yields in Classical Piperazine Ring Synthesis
Question: I am attempting to synthesize the piperazine ring itself from precursors like diethanolamine or ethylene glycol and am getting low yields. What are the critical parameters to consider?
Answer: The direct synthesis of the piperazine ring can be complex, with yields often sensitive to reaction conditions and the chosen synthetic route. Here are some key considerations for common methods:
-
From Diethanolamine: The synthesis of N-aryl piperazines from diethanolamine and an aniline (e.g., 2,3-dichloroaniline) typically proceeds by first converting the diethanolamine to a bis(2-haloethyl)amine intermediate in situ with an acid like HBr, followed by cyclization with the aniline.[9][10] Critical parameters include:
-
Temperature Control: The initial formation of the bromo-intermediate and the subsequent cyclization often require precise temperature control, with stages potentially running at 90-100°C and then increasing to 130-150°C.[9]
-
Rate of Addition: A slow, dropwise addition of the aniline over several hours is crucial to control the reaction exotherm and minimize side reactions.[9]
-
-
From Ethylene Glycol and Amines: This industrial method involves the catalytic cyclocondensation of ethylene glycol with compounds like ethylenediamine or ammonia.[11][12][13][14]
-
Catalyst Choice: The choice of catalyst is paramount. Nickel-based catalysts, often on supports like mordenite or combined with copper and chromium, are frequently used.[12][13][14] The catalyst's activity and selectivity directly impact the yield of piperazine versus other products like triethylenediamine.[12]
-
Reaction Conditions: These reactions are typically run at high temperatures (200-275°C) and pressures, often in the presence of hydrogen and ammonia.[13][15][16] Optimizing the molar ratios of ammonia and hydrogen to ethylene glycol is essential for maximizing piperazine selectivity.[12]
-
Experimental Protocols & Workflows
Protocol 1: Mono-N-Alkylation of Piperazine Using an Excess of the Reagent
This protocol describes a straightforward method for the mono-N-alkylation of piperazine by leveraging a large excess of the piperazine starting material.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperazine (10 eq.) and acetonitrile.
-
Add potassium carbonate (2 eq.) to the stirred solution.
-
Slowly add the alkyl halide (1 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue will contain the desired mono-alkylated product and a large amount of unreacted piperazine. Purify the residue by either column chromatography or an acidic wash to remove the excess basic piperazine.
Protocol 2: Purification of an Oily Piperazine Derivative via Salt Formation
This protocol outlines the purification of a basic, oily piperazine derivative by converting it into a crystalline hydrochloride (HCl) salt.
Materials:
-
Crude oily piperazine derivative
-
Isopropanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol)
-
Diethyl ether (for washing)
Procedure:
-
Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of isopropanol.
-
Acid Addition: While stirring the solution, slowly add the hydrochloric acid solution dropwise.
-
Precipitation/Crystallization: The hydrochloride salt may precipitate immediately. If not, you can induce crystallization by cooling the solution in an ice bath or by adding a less polar co-solvent like diethyl ether until turbidity is observed.
-
Isolation: Stir the resulting slurry, preferably in an ice bath, to maximize crystal formation. Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Liberation of the Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified oil.[6]
Visual Workflow Diagrams
Troubleshooting Low Mono-Substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
General Purification Strategy for Piperazine Derivatives
Caption: General purification strategy for piperazine derivatives.
Safety Precautions
Working with piperazine and its precursors requires strict adherence to safety protocols.
-
Handling: Piperazine is corrosive and can cause burns. It may also cause sensitization by inhalation and skin contact.[17][18] Always handle piperazine in a well-ventilated area, preferably within a laboratory hood.[18][19] Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17][19]
-
Storage: Store piperazine in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[17][20] Keep containers securely sealed.
-
Spills: In case of a spill, remove all ignition sources. For minor spills, clean up immediately using dry procedures to avoid generating dust.[19] For major spills, evacuate the area and alert emergency responders.[19]
-
Fire: Use water spray, foam, dry chemical powder, or carbon dioxide to extinguish fires.[19] Wear a self-contained breathing apparatus.[17][20]
Always consult the Safety Data Sheet (SDS) for the specific reagents you are using before commencing any experimental work.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Proposed industrial pathway to piperazine starting from ethylene oxide... (2017). ResearchGate. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Methods for the catalytic synthesis of piperazine. (2021). ResearchGate. [Link]
- US Patent 3,682,919A - Process for the preparation of piperazine.
-
Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2022). ResearchGate. [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
-
Piperazine. Wikipedia. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [Link]
- US Patent 3,037,023A - Process for preparation of piperazine.
-
Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (2016). Journal of Chemical Reaction Engineering and Technology. [Link]
-
How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. [Link]
- US Patent 2,919,275A - Purification of piperazine.
-
Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- US Patent 3,138,598A - Method for preparing piperazines.
- Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine.
- US Patent 3,481,933A - Recovery and purification of piperazine.
- CN106749099A - A kind of preparation method of ethylene glycol Piperazine Synthesis by Gas-Solid Catalyzed and catalyst.
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2014). Journal of the American Chemical Society. [Link]
-
The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Acme-Hardesty. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2013). PubMed Central. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]
- 14. CN106749099A - A kind of preparation method of ethylene glycol Piperazine Synthesis by Gas-Solid Catalyzed and catalyst - Google Patents [patents.google.com]
- 15. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 16. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 18. sds.edqm.eu [sds.edqm.eu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
Stability and degradation of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for understanding and managing the stability of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate . As Senior Application Scientists, we move beyond simple instructions to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound to prevent degradation before your experiment even begins.
Q1: What are the ideal storage conditions for solid this compound?
A1: Proper storage is the first line of defense against degradation. For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] Many piperazine compounds are known to be hygroscopic, meaning they can absorb moisture from the air, which can compromise sample integrity and lead to inaccurate weighing.[2][3]
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential thermal degradation pathways and minimizes hydrolytic activity if trace moisture is present.[1] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen) | Prevents absorption of atmospheric moisture (hygroscopicity) and minimizes oxidative degradation.[1][4] |
| Light | Amber vial or light-resistant container | Protects the compound from potential photodegradation, a common issue for heterocyclic compounds.[4][5] |
Q2: I've prepared a stock solution of the compound in DMSO/Methanol. How long is it stable?
A2: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent and storage conditions. As a best practice, always use freshly prepared solutions for your experiments .[4] If storage is unavoidable, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Phenyl piperazines, a related class, have shown significant degradation in solution even at refrigerated temperatures over extended periods.[6]
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a classic indicator of compound degradation.[4] If you observe a progressive loss of potency, unexpected changes in biological readouts, or visible changes in your solutions (e.g., color change), it is critical to investigate the stability of your compound under your specific experimental conditions.[4] The formation of degradants can introduce new, unintended pharmacological activities or simply reduce the concentration of your active compound.
Troubleshooting Guide: Degradation Pathways & Identification
Understanding how and why a molecule degrades is key to preventing it. This compound has two primary points of vulnerability: the Boc protecting group and the piperazine ring structure.
Q4: What are the most likely degradation pathways for this molecule?
A4: The degradation of this compound is primarily driven by hydrolysis (acid-catalyzed), oxidation, and potentially thermal or photolytic stress.
-
Acid-Catalyzed Hydrolysis (Boc Deprotection): The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[7][8] In the presence of even mild acidic conditions (e.g., acidic buffers, impure solvents), the Boc group can be cleaved, yielding 1-methylpiperazin-2-one. This is the most common and fastest degradation pathway. The mechanism involves the formation of a stable tert-butyl cation.[9]
-
Hydrolysis of the Lactam Ring: The amide bond within the 3-oxopiperazine (a lactam) ring can be hydrolyzed under strong acidic or basic conditions, leading to ring-opening. This is generally a slower process than Boc deprotection.
-
Oxidation: The piperazine ring, particularly the carbon atoms adjacent to the nitrogens, can be susceptible to oxidation.[10] This can be initiated by atmospheric oxygen, reactive oxygen species in biological media, or contaminants like peroxides in solvents (e.g., older THF or dioxane).
-
Thermal Degradation: While many piperazine backbones are relatively stable, high temperatures can accelerate degradation.[11][12][13] Methyl substitution on piperazine rings has been shown to increase the rate of thermal degradation compared to the unsubstituted parent ring.[11]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.utexas.edu [sites.utexas.edu]
Technical Support Center: Chiral Separation of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Enantiomers
Welcome to the dedicated support center for the chiral separation of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the enantioselective analysis of this important chiral intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] As with many active pharmaceutical ingredients (APIs), its stereochemistry is of critical importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2][3] Therefore, robust and reliable analytical methods for separating and quantifying the individual enantiomers are essential for quality control, process optimization, and regulatory compliance.
This guide provides a comprehensive resource for developing and troubleshooting chiral separation methods for this compound using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for enantiomer resolution.[4][][6]
Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for the chiral separation of this compound?
A1: A systematic screening approach is the most efficient starting point.[7] This involves testing a variety of chiral stationary phases (CSPs) with a set of standard mobile phases to identify initial "hits" that show some degree of separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended as a first-tier screening platform due to their broad applicability in separating a wide range of chiral compounds, including piperazine derivatives.[2][7]
Q2: Which specific types of chiral stationary phases (CSPs) are most effective for this separation?
A2: For piperazine-based structures, immobilized polysaccharide-based CSPs are often very effective.[2] Columns with selectors like cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have demonstrated success with similar compounds.[2][8] If initial screens on polysaccharide columns are unsuccessful, Pirkle-type or macrocyclic glycopeptide-based columns can be considered as a secondary option.[7][9]
Q3: What are the recommended initial mobile phase screening conditions for both HPLC and SFC?
A3:
-
For Normal-Phase HPLC: Start with a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol.[7]
-
For Supercritical Fluid Chromatography (SFC): A mobile phase of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) is the standard.[4][10][11]
-
Additives are Crucial: Due to the basic nitrogen in the piperazine ring, adding a small amount of a basic additive like diethylamine (DEA) or a similar amine to the mobile phase is often essential to improve peak shape and enhance resolution.[8][12]
Q4: I only see partial separation (a shoulder on my peak). How can I improve the resolution?
A4: To improve a partial separation, you can systematically adjust several parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the modifier/co-solvent. In SFC, even small changes in the co-solvent percentage can significantly impact selectivity.[13]
-
Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially leading to better resolution.[8]
-
Temperature: Temperature affects the thermodynamics of chiral recognition.[8] It's worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Try Different Modifiers/Co-solvents: If you started with methanol, try ethanol or isopropanol. The change in the alcohol can alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.
Q5: How do I determine the enantiomeric excess (%ee) of my sample?
A5: Enantiomeric excess is a measure of the purity of one enantiomer in a mixture.[14] Once you have a chromatographic method that provides baseline separation of the two enantiomers, you can calculate the %ee using the peak areas from the chromatogram with the following formula:
%ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For this calculation to be accurate, it is crucial to have a method with good resolution (Rs > 1.5) between the enantiomer peaks.[14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: My peaks are tailing significantly, which is compromising my resolution and integration. What is the cause and how can I fix it?
A: Peak tailing for a basic compound like this compound is most commonly caused by secondary interactions between the basic nitrogen on the analyte and acidic silanol groups on the silica surface of the CSP.[8]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase.[8]
-
Recommended Additives: Diethylamine (DEA), triethylamine (TEA), or isopropylamine are excellent choices.
-
Typical Concentration: Start with 0.1% (v/v) and optimize from there. This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.[8]
-
-
Increase Modifier/Co-solvent Strength: In some cases, increasing the percentage of the alcohol in your mobile phase can help to better shield the silanol groups.
-
Use a Deactivated Column: If available, select a column with end-capping or a stationary phase known for good peak shape with basic compounds.
Problem 2: Poor Peak Shape - Fronting Peaks
Q: My peaks are exhibiting fronting, where the leading edge of the peak is sloped. What could be causing this?
A: Peak fronting is less common than tailing but can be caused by several factors.[4][16]
Solutions:
-
Column Overload: You may be injecting too much sample onto the column.[4][17]
-
Troubleshooting Step: Reduce the concentration of your sample and/or decrease the injection volume.[17]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[4]
-
Best Practice: Whenever possible, dissolve your sample in the mobile phase itself.[8] If that's not feasible, use a solvent that is weaker than or as close in strength as possible to the mobile phase.
-
-
Column Degradation: In rare cases, severe peak fronting can be a sign of a physical problem with the column, such as a void at the inlet.[16][18]
-
Troubleshooting Step: If the problem persists across multiple analyses and with different samples, try reversing the column and flushing it. If that doesn't work, the column may need to be replaced.[18]
-
Problem 3: Inconsistent Retention Times
Q: My retention times are drifting from one injection to the next. How can I achieve stable and reproducible results?
A: Drifting retention times are often a sign of an unequilibrated system or changes in the mobile phase.
Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, especially with additives in the mobile phase, can require longer equilibration times.
-
Best Practice: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis to ensure the stationary phase surface is fully saturated with the mobile phase components.[8]
-
-
Mobile Phase Instability:
-
Evaporation: If you are using volatile solvents (like hexane in normal phase), the composition of the mobile phase can change over time due to evaporation. Ensure your mobile phase bottles are properly covered.
-
Inadequate Mixing: Ensure your mobile phase is thoroughly mixed before and during use.
-
-
Temperature Fluctuations: Unstable column temperature can lead to retention time shifts. Use a column oven to maintain a constant temperature.[8]
Experimental Protocols & Data
Recommended Starting Methodologies
The following tables provide recommended starting conditions for screening the chiral separation of this compound on both SFC and HPLC platforms.
Table 1: Recommended SFC Screening Conditions
| Parameter | Condition | Rationale |
| Columns | Amylose & Cellulose-based CSPs (e.g., Chiralpak® IA, IB, IC, AD, AS) | These CSPs have a high success rate for a broad range of chiral compounds.[2][13] |
| Mobile Phase | CO2 / Methanol (Gradient) | A standard starting point for SFC. A gradient elution helps to screen a wider polarity range. |
| Gradient | 5% to 40% Methanol over 5-10 min | Efficiently explores the effect of modifier concentration on retention and selectivity. |
| Additive | 0.1% Diethylamine (DEA) in Methanol | Crucial for improving peak shape and resolution of basic compounds.[12] |
| Flow Rate | 3.0 mL/min | A typical flow rate for analytical SFC that provides a good balance of speed and efficiency.[4] |
| Back Pressure | 150 bar | Standard back pressure to maintain CO2 in its supercritical state. |
| Temperature | 40 °C | A common starting temperature that can be optimized later. |
| Detection | UV at 210 nm | The compound lacks a strong chromophore, so a lower wavelength is necessary for detection.[2] |
Table 2: Recommended HPLC (Normal Phase) Screening Conditions
| Parameter | Condition | Rationale |
| Columns | Amylose & Cellulose-based CSPs (e.g., Chiralpak® IC, AD-H) | Proven effectiveness for separating piperazine derivatives. |
| Mobile Phase | Hexane / Isopropanol (Isocratic) | A standard non-polar/polar mobile phase system for normal phase chiral chromatography. |
| Isocratic Mix | 90:10 (Hexane:Isopropanol) | A good starting ratio that can be adjusted to optimize retention. |
| Additive | 0.1% Diethylamine (DEA) | Essential for mitigating peak tailing with basic analytes. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for HPLC. |
| Temperature | 35 °C | Provides stable and reproducible chromatographic conditions. |
| Detection | UV at 210 nm | Lower wavelength detection is required due to the absence of a strong chromophore.[2] |
Visualized Workflows
Chiral Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust chiral separation method.
Caption: A systematic workflow for chiral method development.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a decision-making process for addressing common peak shape issues.
Caption: A troubleshooting guide for common peak shape problems.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Validating the Enantiomeric Excess of 1-(Piperazin-2-yl)ethanol.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography.
- ResearchGate. (n.d.).
- ResearchGate. (2011, December).
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- National Institutes of Health. (2024, May 3).
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromatography Forum. (2007, October 18). Peak fronting - chiral method.
- Google Patents. (n.d.).
- Chromatography Online. (2022, April 1).
- LCGC International. (n.d.). Peak Fronting . . . Some of the Time.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.).
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- BOC Sciences. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ResearchGate. (n.d.).
- Selvita. (2024, September 19).
- MDPI. (n.d.).
- Herald Scholarly Open Access. (2018, October 23).
- ResearchGate. (n.d.).
- Sci-Hub. (1997).
- IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Phenomenex. (n.d.).
- PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Peak fronting - chiral method - Chromatography Forum [chromforum.org]
Technical Support Center: Identifying Impurities in Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Welcome to the technical support guide for identifying impurities in samples of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. The following question-and-answer format provides in-depth technical guidance and proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing an unexpected peak in my HPLC chromatogram. What are the most likely impurities in my this compound sample?
The presence of unexpected peaks in your HPLC analysis is a common issue. The impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Here are some of the most probable impurities to consider:
-
Starting Materials: Unreacted starting materials are a common source of impurities. The synthesis of piperazine derivatives can be a multi-step process, and ensuring each step goes to completion is crucial to avoid carrying over unreacted reagents.[1]
-
Di-substituted Piperazine Byproducts: A frequent side reaction in piperazine chemistry is the formation of di-substituted products due to the presence of two reactive secondary amine groups.[1] This is especially prevalent if stoichiometry and reaction conditions are not carefully controlled.[1]
-
N-Oxides: The piperazine nitrogen atoms can be susceptible to oxidation, leading to the formation of N-oxide impurities. This can occur during the synthesis or upon storage if the material is exposed to oxidizing conditions.
-
Hydrolysis Products: The tert-butoxycarbonyl (Boc) protecting group can be labile under acidic conditions. If your sample has been exposed to acid, you may see impurities resulting from the hydrolysis of the Boc group.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can sometimes form adducts with the product or other impurities, leading to unexpected peaks.
Troubleshooting Steps:
-
Review Synthesis and Work-up Conditions: Carefully examine your reaction stoichiometry, temperature, and reaction time. Also, review your work-up procedure to ensure that all unreacted starting materials and byproducts were effectively removed.
-
Analyze by LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the impurity can provide a direct clue to its identity.
-
Perform Forced Degradation Studies: Subjecting a pure sample of your compound to stress conditions (acid, base, heat, oxidation, light) can help you predict and identify potential degradation products.
Q2: My NMR spectrum shows signals that I can't assign to the desired product. How can I use NMR to identify impurities?
NMR spectroscopy is an invaluable tool for structural elucidation of both the desired product and any impurities present.[2]
Common Impurity Signatures in ¹H NMR:
| Impurity Type | Expected ¹H NMR Signals |
| Unreacted 1-Boc-piperazine | A singlet around 2.8 ppm (4H) and a singlet around 3.4 ppm (4H) for the piperazine protons, along with a singlet at ~1.46 ppm (9H) for the Boc group.[3] |
| Di-acylated or Di-alkylated Piperazine | The symmetry of the molecule will change, leading to a different set of signals for the piperazine ring protons compared to the mono-substituted product. |
| Loss of Boc Group | Disappearance of the characteristic singlet for the tert-butyl protons around 1.4-1.5 ppm. |
| Residual Solvents | Characteristic peaks for common solvents (e.g., ethyl acetate, dichloromethane, acetonitrile) will be present. |
Experimental Protocol: ¹H and ¹³C NMR Analysis [2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.[2]
-
-
2D NMR Techniques: If the 1D spectra are complex, consider running 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which can be crucial for identifying the structure of an unknown impurity.
Q3: I am struggling with poor peak shape and resolution in my HPLC analysis. What are the likely causes and how can I fix them?
Poor peak shape and resolution are common HPLC problems that can often be traced back to a few key areas.[4]
Troubleshooting Poor Peak Shape and Resolution:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce sample concentration. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase.[4] |
| Split Peaks | - Clogged column frit or void in the column packing. - Co-eluting peaks. | - Reverse and flush the column. If the problem persists, replace the column. - Optimize the method to improve resolution (e.g., change gradient, mobile phase composition). |
| Broad Peaks | - High extra-column volume. - Slow mass transfer in the column. | - Use shorter tubing with a smaller internal diameter. - Optimize flow rate and temperature. |
Workflow for Troubleshooting HPLC Peak Shape Issues:
Caption: A systematic approach to troubleshooting common HPLC peak shape problems.
Q4: How can I confirm the identity of an unknown impurity once I have a hypothesis from LC-MS and NMR data?
Confirming the structure of an unknown impurity requires a combination of analytical techniques and, ideally, comparison to a reference standard.
Workflow for Impurity Identification and Confirmation:
Sources
Technical Support Center: Overcoming Challenges in Piperazine C-H Functionalization
Welcome to the Technical Support Center for Piperazine C-H Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the piperazine core. The piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, moving beyond simple N-functionalization to directly modify the carbon framework presents a unique set of challenges.[1][3] The presence of a second nitrogen atom profoundly influences the reactivity of the piperazine ring, often leading to catalyst inhibition, undesired side reactions, and difficulties in achieving regioselectivity.[2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you overcome these hurdles and successfully achieve your target C-H functionalization.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most common initial challenges encountered during piperazine C-H functionalization.
Q1: My C-H functionalization reaction is not proceeding, or the yield is very low. What is the likely cause?
A1: The most probable cause is the inhibition or deactivation of your catalyst by the Lewis basic second nitrogen atom of the piperazine ring.[2][3] This is a fundamental challenge in piperazine chemistry. The lone pair on the second nitrogen can coordinate to the metal center of your catalyst, preventing it from participating in the catalytic cycle.
Initial Troubleshooting Steps:
-
Protecting Group Strategy: The most effective solution is to "mask" the second nitrogen with a suitable protecting group. An electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, is a common choice. This attenuates the Lewis basicity of the nitrogen, preventing it from interfering with the catalyst.[4]
-
Use of Additives: In some cases, the addition of a Lewis acid or a specific salt can help to sequester the free nitrogen, although this is a less general solution.
-
Catalyst Choice: Some catalytic systems are more tolerant to Lewis basic functional groups than others. If possible, screen a few different catalysts.
Q2: I am observing a significant amount of a byproduct that appears to be my starting material minus two hydrogens. What is this, and how can I prevent it?
A2: You are likely observing dehydrogenation, a common side reaction in piperazine C-H functionalization.[3] This leads to the formation of a tetrahydropyrazine byproduct. This can be particularly problematic in transition-metal-catalyzed reactions.
Strategies to Minimize Dehydrogenation:
-
Choice of Oxidant/Reaction Conditions: In photoredox catalysis, the choice of oxidant and solvent can influence the propensity for dehydrogenation. For palladium-catalyzed reactions, the ligand and additives can play a crucial role.
-
Substrate Modification: Modifying the substituents on the piperazine nitrogens can sometimes disfavor the dehydrogenation pathway. For example, using a bulky protecting group can sterically hinder the formation of the dehydrogenated product.
Q3: My reaction is producing a mixture of isomers, with functionalization occurring at different positions on the piperazine ring. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a significant challenge, especially with unsymmetrically substituted piperazines. The electronic and steric environment of each C-H bond plays a role.
Key Approaches to Control Regioselectivity:
-
Directing Groups: For transition-metal-catalyzed reactions, the use of a directing group is a powerful strategy.[5] A directing group is a functional group on one of the piperazine nitrogens that coordinates to the metal catalyst and directs the C-H activation to a specific, typically ortho, position. Common directing groups include pyridinyl and pyrimidinyl groups.[3]
-
Protecting Group Influence: The nature of the protecting groups on the two nitrogens can create a significant electronic differentiation, favoring functionalization adjacent to one nitrogen over the other. For instance, in a piperazine with one N-aryl and one N-Boc group, functionalization often occurs preferentially at the C-H bond adjacent to the more electron-rich N-aryl group.[6]
-
Steric Hindrance: Bulky substituents can block certain C-H positions, sterically directing the functionalization to less hindered sites.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems and step-by-step troubleshooting protocols.
Troubleshooting Guide 1: Low Yield and Catalyst Inactivity in Photoredox Catalysis
Problem: You are attempting a photoredox-catalyzed C-H arylation of an N-aryl, N'-Boc piperazine, but you are observing low conversion of your starting material.
Underlying Causality: Even with one nitrogen protected, the remaining N-aryl group can have some inhibitory effects, or other factors could be hampering the catalytic cycle. In photoredox catalysis, the efficiency of single electron transfer (SET) events is paramount.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in photoredox C-H arylation.
Detailed Troubleshooting Steps:
-
Verify Your Experimental Setup:
-
Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your photocatalyst and that the reaction vessel is positioned for optimal irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure your reaction mixture is thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
-
Assess Reagent and Catalyst Quality:
-
Catalyst: Use a high-purity photocatalyst. If the catalyst has been stored for a long time, consider purifying it or using a fresh batch.
-
Solvent: Use anhydrous, high-purity solvent. Water and other impurities can interfere with the reaction.
-
-
Optimize Reaction Parameters:
-
Catalyst Screening: While Ir(ppy)₃ is a common starting point, some reactions benefit from other iridium-based catalysts or organic photoredox catalysts.[2]
-
Base: The base plays a crucial role in the deprotonation of the amine radical cation intermediate.[2] Screen different bases to find the optimal one for your substrate.
-
Solvent: The polarity of the solvent can influence the efficiency of the SET processes. Try a range of solvents with different dielectric constants.
-
Table 1: Comparison of Common Photocatalysts for Piperazine C-H Arylation
| Photocatalyst | Relative Quantum Yield | Redox Potential (V vs. SCE) | Typical Substrate Scope |
| fac-[Ir(ppy)₃] | High | E₁/₂ (Ir⁴⁺/Ir³⁺) = -1.73 | Broadly applicable for many amine substrates.[6] |
| [Ir(ppy)₂(dtbbpy)]PF₆ | High | E₁/₂ (Ir⁴⁺/Ir³⁺) = -1.51 | Often used for more challenging substrates.[2] |
| Organic Dyes (e.g., Acridinium salts) | Variable | Tunable | Can be a more cost-effective and "greener" alternative.[1] |
Troubleshooting Guide 2: Poor Regioselectivity in Palladium-Catalyzed C-H Functionalization
Problem: You are using a palladium catalyst with a directing group on your piperazine, but you are still getting a mixture of isomers.
Underlying Causality: While directing groups are powerful, their effectiveness can be influenced by steric and electronic factors of the substrate and the reaction conditions. The palladium catalyst may not be exclusively coordinating to the directing group, or C-H activation at other positions may be competitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in palladium-catalyzed reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Directing Group:
-
Ensure your directing group is known to be effective for the desired transformation. Pyridinyl and pyrimidinyl groups are common choices for directing C-H activation.
-
If possible, try a different directing group that may offer stronger or more specific coordination to the palladium center.
-
-
Optimize the Catalytic System:
-
Ligand Choice: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can have a profound effect on selectivity. Screen a variety of ligands to find the optimal one for your system.
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) can also influence the outcome.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Additives: The presence of certain additives, such as silver salts or copper salts, can influence the catalytic cycle and improve selectivity.
-
Troubleshooting Guide 3: Formation of Dehydrogenation and Elimination Byproducts
Problem: Your reaction is plagued by the formation of tetrahydropyrazine (from dehydrogenation) or an enamine-like product (from elimination).
Underlying Causality: These side reactions are often thermodynamically favorable and can compete with the desired C-H functionalization pathway, especially at higher temperatures or with certain catalysts.
Identification of Byproducts:
-
Dehydrogenation (Tetrahydropyrazine): Look for the appearance of new olefinic proton signals in the ¹H NMR spectrum, typically in the range of 5.5-6.5 ppm. The loss of two protons from the piperazine ring will also be evident in the mass spectrum.
-
Elimination: This can result in various products depending on the substrate. Look for the formation of new C=C bonds and corresponding changes in the NMR and mass spectra.
Strategies for Suppression:
-
Reaction Temperature: Lowering the reaction temperature is often the most effective way to minimize these side reactions.
-
Catalyst/Reagent Choice:
-
Some catalysts have a higher propensity for promoting these side reactions. If possible, screen different catalysts.
-
In direct lithiation reactions, the choice of base and quenching electrophile can influence the extent of elimination.
-
-
Substrate Design:
-
As mentioned previously, bulky protecting groups on the piperazine nitrogens can sterically disfavor the formation of these byproducts.[3]
-
Part 3: Key Methodologies and Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for rational troubleshooting and optimization.
Methodology 1: Photoredox Catalysis
Photoredox catalysis has emerged as a powerful and mild method for piperazine C-H functionalization. The general mechanism involves the generation of a highly reactive α-amino radical intermediate.
Generalized Catalytic Cycle for Photoredox C-H Arylation:
Caption: Simplified catalytic cycle for photoredox C-H arylation of piperazines.
Causality in Experimental Choices:
-
Choice of Photocatalyst: The redox potential of the photocatalyst must be matched to the substrate and the coupling partner to ensure efficient single electron transfer.
-
Role of the Base: A mild base is often required to deprotonate the amine radical cation, forming the key α-amino radical intermediate.[2]
-
Solvent: The solvent can influence the solubility of the components and the stability of the charged intermediates.
Detailed Protocol: Photoredox C-H Arylation of N-Boc-N'-phenylpiperazine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
N-Boc-N'-phenylpiperazine (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk flask or sealed vial
-
Blue LED light source
Procedure:
-
To a Schlenk flask, add N-Boc-N'-phenylpiperazine, the aryl bromide, fac-[Ir(ppy)₃], and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Methodology 2: Direct Lithiation
Direct lithiation followed by trapping with an electrophile is a powerful method for the α-functionalization of N-Boc protected piperazines.
General Workflow for Direct Lithiation:
Caption: General workflow for the direct lithiation and functionalization of N-Boc piperazines.
Causality in Experimental Choices:
-
Base: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is typically used to deprotonate the α-C-H bond.
-
Ligand: A ligand such as tetramethylethylenediamine (TMEDA) is often added to break up the alkyllithium aggregates and increase the basicity.
-
Temperature: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[1]
-
N-Substituent: The nature of the substituent on the other nitrogen atom can significantly influence the regioselectivity and success of the lithiation.
Methodology 3: Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a versatile tool for C-H functionalization, often relying on directing groups to achieve regioselectivity.
Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation:
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation.
Causality in Experimental Choices:
-
Directing Group: The choice of directing group is crucial for controlling the site of C-H activation.
-
Ligand: Phosphine ligands on the palladium center can influence the reactivity and stability of the catalyst, as well as the selectivity of the reaction.
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst.
Part 4: References
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. MDPI Encyclopedia. [Link]
-
Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of unactivated C(sp3)-H bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
O'Brien, P., & O'Donovan, D. H. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(15), 8175–8184. [Link]
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C-H arylation reaction using the strategy of accelerated serendipity. Science, 334(6059), 1114–1117. [Link]
-
Trowbridge, A., & Gaunt, M. J. (2018). Palladium-Catalyzed C(sp3)−H Bond Arylation of Alkylamines. Angewandte Chemie International Edition, 57(31), 9680-9696. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 6. par.nsf.gov [par.nsf.gov]
Enhancing the regioselectivity of reactions involving piperazine derivatives
Welcome to the Technical Support Center for Piperazine Derivative Synthesis.
As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. Our goal is to empower you with the underlying principles and practical, field-proven strategies to master the regioselective functionalization of the piperazine scaffold. The piperazine ring is a cornerstone in medicinal chemistry, but its symmetrical nature presents a formidable challenge: controlling reactions to selectively target one nitrogen over the other.[1][2] This resource consolidates troubleshooting advice, detailed protocols, and the causal logic behind them to help you navigate this challenge effectively.
Understanding why one nitrogen reacts preferentially over the other is the key to controlling the outcome. The regioselectivity of reactions on an unsymmetrically substituted piperazine is a dynamic interplay between several key factors.
-
Electronic Effects: The electron density of the nitrogen atoms is the primary driver of nucleophilicity. Electron-donating groups (EDGs) on the piperazine ring increase the electron density of the nearby nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. In an N-substituted piperazine, an alkyl group (an EDG) will slightly increase the basicity and nucleophilicity of the distal (N4) nitrogen.[3]
-
Steric Hindrance: This is often the deciding factor. Bulky substituents near one nitrogen atom will physically obstruct the path of an incoming electrophile, directing the reaction to the less hindered nitrogen. For instance, in 2-phenylpiperazine, alkylation often favors the N1 position, which is further from the bulky phenyl group.[4]
-
The Nature of the Electrophile: A highly reactive, sterically undemanding electrophile (e.g., methyl iodide) might show less selectivity than a bulky electrophile (e.g., a substituted benzoyl chloride), which will be more sensitive to steric hindrance around the nitrogen atoms.
-
Reaction Conditions: Solvent polarity, temperature, and the choice of base can all influence the delicate balance between electronic and steric control.[5] For example, lower temperatures can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Biological Activity Screening of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique structural and physicochemical properties make it a privileged scaffold for developing novel therapeutics. This guide provides an in-depth comparison of the biological activities of synthetic derivatives of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, offering a data-driven overview of their potential in oncology, inflammation, and infectious diseases.
The piperazine ring system is a versatile and highly sought-after heterocyclic moiety in the synthesis of various drug molecules.[1] Its presence can significantly enhance the therapeutic efficacy of compounds, making it a focal point in the quest for new and more effective treatments for a range of diseases.[2] This guide will delve into the synthesis, screening methodologies, and comparative analysis of derivatives built upon the this compound core, providing a practical framework for their evaluation.
Representative Synthesis of the Piperazine Core
A crucial starting point for exploring the therapeutic potential of these compounds is an efficient and scalable synthetic route. The synthesis of the core structure, this compound, serves as a key intermediate for further derivatization. While various methods exist, a common approach involves a multi-step process that ensures a high yield of the final product.[3]
Experimental Protocol: Synthesis of the Core Structure
-
Step 1: N-Benzylation and Reduction. Starting from a readily available reagent like 4-methylpyridine, an SN2 substitution with benzyl chloride is performed to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride. This is followed by a borohydride reduction using sodium borohydride to produce N-benzyl-3-hydroxy-4-methylpiperidine.[3]
-
Step 2: Oxidation. The secondary alcohol is then oxidized to a ketone using an oxidizing agent like Jones reagent under controlled temperature conditions to give N-benzyl-3-oxo-4-methylpiperidine.[3]
-
Step 3: Debenzylation and Boc Protection. The benzyl protecting group is removed via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst. The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the target compound, this compound.[3]
Screening for Anticancer Activity
The piperazine moiety is a well-established pharmacophore in the design of anticancer agents.[1][4][5] Derivatives have shown potent cytotoxic effects against a wide array of cancer cell lines, including those of the breast, colon, central nervous system, and melanoma.[4][6]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro anticancer screening.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) values.
Comparative Cytotoxic Activity
| Compound ID | Derivative Substitution | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Derivative A | 4-Chlorobenzhydryl | HUH7 (Liver) | High cytotoxicity observed[5] |
| Derivative B | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one | NCI-H460 (Lung) | Higher cytotoxicity than doxorubicin[5] |
| Vindoline Conjugate 23 | [4-(Trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00[5] |
| Vindoline Conjugate 25 | [1-Bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Lung) | 1.35[5] |
Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and piperazine derivatives have demonstrated significant potential as anti-inflammatory agents.[7][8] Their mechanisms often involve the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[8]
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Aspirin or Indomethacin), and test groups (different doses of piperazine derivatives).[9]
-
Compound Administration: Administer the test compounds and standard drug orally.[9]
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Comparative Anti-inflammatory Activity
| Compound ID | Derivative Substitution | In Vitro/In Vivo Model | Key Findings |
| PD-1 | Novel Piperazine Derivative | In vitro (Nitrite & TNF-α inhibition) | 56.97% TNF-α inhibition at 10 µM[10] |
| PD-2 | Novel Piperazine Derivative | In vitro (Nitrite & TNF-α inhibition) | 44.73% TNF-α inhibition at 10 µM[10] |
| Compound 9d | Benzhydrylpiperazine (4-Cl) | In vitro (COX-2/5-LOX) & In vivo (Paw edema) | Potent dual inhibitor, significant edema reduction[8] |
| Compound 42c | 1,4-disubstituted Piperazine | In vivo (Carrageenan-induced paw edema) | Most potent in the series, comparable to standard[9] |
Screening for Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including piperazine derivatives, are a promising source for such discoveries.[11][12]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial activity screening.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate using an appropriate broth medium.[11]
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[13]
-
Controls: Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][14]
Comparative Antimicrobial Activity
| Compound ID | Derivative Substitution | Test Organism | Activity (MIC in mg/mL or Zone of Inhibition in mm) |
| PD-2 | Novel Piperazine Derivative | Pseudomonas aeruginosa | Active[10] |
| PD-2 | Novel Piperazine Derivative | Candida albicans | Active[10] |
| Compound 2-8 | Nitrogen-heterocyclic analogues | Gram-positive & Gram-negative bacteria | MIC values ranged from 0.5 to 2 mg/mL[14] |
| Spiropyrrolidine derivatives | Spiro-fused heterocycles | Fungal and bacterial strains | Weaker than reference drugs but showed activity[15] |
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively screen and evaluate these compounds. Further structural modifications and in-depth mechanistic studies are warranted to optimize the activity and selectivity of these promising molecules.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. Available at: [Link]
-
Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC - PubMed Central. Available at: [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. Available at: [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. Available at: [Link]
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. Available at: [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. Available at: [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. Available at: [Link]
-
An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Applied Sciences | Special Issue : Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 13. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 14. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 15. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
The 3-Oxopiperazine Carboxylate Scaffold: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Derivatives
In the landscape of medicinal chemistry, the piperazine moiety is a well-established "privileged scaffold," frequently incorporated into a multitude of therapeutic agents targeting a wide array of biological pathways.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. A particularly intriguing and synthetically versatile starting point for the development of novel therapeutics is the Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate core. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of compounds synthesized from the broader class of 3-oxopiperazine-1-carboxylate precursors, offering insights into their therapeutic potential and the experimental methodologies used to assess their activity. Due to the limited specific published research on derivatives from the N-methylated title compound, this guide will draw parallels from structurally similar piperazin-2-one and N-substituted 3-oxopiperazine carboxylates to provide a robust and informative resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 3-Oxopiperazine Carboxylate Scaffold
The Tert-butyl 3-oxopiperazine-1-carboxylate framework offers a unique combination of structural features that make it an attractive starting material for library synthesis in drug discovery. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective derivatization at the N1 position. The ketone at the 3-position and the secondary amine at the 4-position (in the case of the non-methylated parent compound) serve as key points for introducing chemical diversity, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. The piperazine ring itself can adopt a stable chair conformation, influencing the spatial arrangement of substituents and their interaction with biological targets.[1]
Comparative Evaluation of 3-Oxopiperazine Derivatives: Case Studies
This section will delve into specific examples of derivatives synthesized from 3-oxopiperazine carboxylate precursors and their subsequent biological evaluation, highlighting the comparative performance against established standards.
Case Study 1: Piperazin-2-one Derivatives as Cytotoxic Agents
In a notable study, a series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[3] This research provides a compelling example of how the 3-oxopiperazine core can be leveraged to develop potent anti-cancer agents.
The synthetic approach involved the reaction of a substituted piperazin-2-one hydrochloride with a methyl α-bromoarylacetate, followed by the substitution of the methoxy group of the resulting ester with various amines, such as guanidine.[3] This strategy allows for the introduction of diverse functional groups at the exocyclic position, enabling a thorough investigation of the structure-activity relationship (SAR).
Experimental Workflow: Synthesis of Piperazin-2-one Derivatives
Caption: Synthetic pathway for the preparation of cytotoxic piperazin-2-one derivatives.
The synthesized compounds were evaluated for their in vitro cytotoxicity against human colon cancer (HT-29) and lung cancer (A549) cell lines, as well as a normal fetal lung fibroblast cell line (MRC-5), using the MTT colorimetric assay.[3] The choice of the MTT assay is based on its reliability and high-throughput nature for assessing cell viability, which is a crucial first step in identifying potential anticancer agents. The inclusion of a normal cell line is critical for determining the selectivity of the compounds for cancer cells over healthy cells.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung) |
| Derivative 7g (Guanidine) | < 50 | < 50 | > 500 |
| Doxorubicin (Standard) | 55.3 | 62.1 | Not Reported |
| L-778,123 (Standard) | 110.2 | 125.4 | > 500 |
Data synthesized from information presented in the referenced study.[3]
The results demonstrated that the piperazinone derivative with a guanidine substituent (7g) exhibited the highest potency against both cancer cell lines, with IC50 values significantly lower than the standard compound L-778,123 and even surpassing the efficacy of the commonly used chemotherapeutic drug, doxorubicin, in this particular study.[3] Importantly, this compound showed significantly lower cytotoxicity against the normal MRC-5 cell line, indicating a favorable therapeutic window.[3]
Case Study 2: Ciprofloxacin-Piperazine Conjugates as Antitumor Agents
Another insightful study explored the synthesis of ciprofloxacin derivatives bearing a substituted piperazine moiety and evaluated their in vitro antitumor activity.[4] This approach, known as drug repositioning, leverages the known biological activities of an existing drug by chemically modifying it to enhance its therapeutic efficacy in a different disease area.
The synthesis involved a straightforward and cost-effective procedure where the piperazine ring of ciprofloxacin was substituted with various lipophilic groups.[4] This strategy aimed to investigate the impact of lipophilicity on the antitumor activity of the resulting conjugates.
The antiproliferative activity of the synthesized derivatives was assessed in five human cancer cell lines. The results indicated that several derivatives displayed higher in vitro antitumor activity than the parent ciprofloxacin.[4] Notably, the increase in activity was not directly correlated with the lipophilicity of the substituent, suggesting that other factors, such as specific interactions with the target, play a crucial role.[4]
Comparative Antitumor Activity (IC50, µM)
| Compound | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 | Cancer Cell Line 4 | Cancer Cell Line 5 |
| Ciprofloxacin | > 100 | > 100 | > 100 | > 100 | > 100 |
| Derivative 2 | 10 | 15 | 10 | 25 | 10 |
| Derivative 6h | 10 | 10 | 12 | 10 | 10 |
Representative data illustrating the enhanced potency of the derivatives.[4]
The most potent derivatives, 2 and 6h, exhibited IC50 values in the low micromolar range across multiple cancer cell lines, representing a significant improvement over the parent compound, ciprofloxacin.[4]
A preliminary in vivo toxicity study in healthy mice was conducted to determine the maximal tolerated dose (MTD) of the synthesized compounds. All tested derivatives were found to be non-toxic, with MTD indices greater than 80 mg/kg, indicating their potential for further in vivo efficacy studies.[4]
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: A generalized workflow for the in vitro and in vivo evaluation of synthesized compounds.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity in animals.
Materials:
-
Healthy mice (e.g., BALB/c)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)
-
Animal balance
-
Calipers for tumor measurement (if applicable in subsequent efficacy studies)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses for testing.
-
Compound Administration: Administer the test compound to groups of mice (n=3-5 per group) at the selected doses. Include a vehicle control group.
-
Monitoring: Observe the animals daily for signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 14 days. This extended observation period is crucial to capture both acute and delayed toxic effects.
-
Data Collection: Record body weight and any clinical signs of toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not result in more than 10% body weight loss or any signs of severe toxicity.
Conclusion and Future Directions
The 3-oxopiperazine carboxylate scaffold and its derivatives represent a promising area of research for the development of novel therapeutic agents, particularly in oncology. The case studies presented in this guide demonstrate that strategic modifications to this core structure can lead to compounds with significantly enhanced potency and selectivity compared to parent molecules or existing drugs. The versatility of the piperazine ring allows for the introduction of a wide range of functional groups, enabling the fine-tuning of pharmacological properties.
Future research should focus on synthesizing and evaluating derivatives of the specific this compound scaffold to fully elucidate its potential. A systematic exploration of the structure-activity relationships, guided by computational modeling, could accelerate the discovery of lead compounds with optimal efficacy and safety profiles. Furthermore, comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic assessments, will be essential to translate the promising in vitro results into clinically viable drug candidates. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on this exciting endeavor.
References
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Institutes of Health. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. PubMed. Available at: [Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]
-
Synthesis and in vitro antimicrobial evaluation of piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids. ResearchGate. Available at: [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Benzyl 3-oxopiperazine-1-carboxylate. PubChem. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Tert-butyl 3-oxopiperazine-1-carboxylate. PubChem. Available at: [Link]
-
3-Oxopiperazine-1-carboxylic acid tert-butyl ester. BuyersGuideChem. Available at: [Link]
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Derivatizing Reagents. Obrnuta faza. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for Substituted Piperazines: A Guide for Researchers
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] Its unique 1,4-diamine structure imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and provides versatile handles for chemical modification.[3][4] This guide offers a comparative analysis of the most prevalent and innovative synthetic routes for preparing substituted piperazines, providing field-proven insights and detailed experimental protocols to aid researchers in drug discovery and development.
The Strategic Importance of Substitution
Substitutions on the piperazine ring can be broadly categorized into two types: N-substitution and C-substitution. While N-substituted piperazines are ubiquitous in pharmaceuticals, with approximately 80% of piperazine-containing drugs featuring substituents only at the nitrogen positions, the exploration of C-substituted analogs represents a significant and underexplored area of chemical space.[5][6] This guide will delve into the key methodologies for both N- and C-substitution, offering a comparative framework for selecting the optimal synthetic strategy.
Part 1: N-Substitution Strategies: The Workhorses of Piperazine Synthesis
The introduction of substituents at the nitrogen atoms is a fundamental transformation in the synthesis of piperazine-based compounds. Two of the most powerful and widely adopted methods are the Buchwald-Hartwig amination and reductive amination.
The Buchwald-Hartwig Amination: A Versatile C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines, offering a highly efficient and general method for forming C-N bonds.[7][8] This reaction is particularly valuable for coupling piperazines with a wide range of aryl halides and pseudo-halides, providing access to a diverse array of N-aryl piperazine derivatives.[9]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[9] Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially with less reactive aryl chlorides. The choice of base is also critical, with common options including sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), each influencing the reaction rate and outcome.
Experimental Protocol: Synthesis of N-(4-tolyl)-N'-Boc-piperazine
This protocol describes the Buchwald-Hartwig amination of N-Boc-piperazine with 4-bromotoluene.
-
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture at 100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-tolyl)-N'-Boc-piperazine.[9]
-
Simplified Catalytic Cycle:
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Reductive Amination: A Powerful Tool for N-Alkylation
Reductive amination is a versatile and widely used method for the N-alkylation of piperazines.[10] This two-step, one-pot process involves the formation of an imine or iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding N-alkylated piperazine.[10]
Causality Behind Experimental Choices: The choice of reducing agent is crucial for the success of reductive amination. Mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they are stable in acidic conditions, which can be used to catalyze imine formation, and they do not reduce the starting carbonyl compound.
Experimental Protocol: Synthesis of N-benzylpiperazine
This protocol details the reductive amination of piperazine with benzaldehyde.
-
Materials:
-
Piperazine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve piperazine in anhydrous DCM in a round-bottom flask.
-
Add benzaldehyde and a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a separate flask, suspend sodium triacetoxyborohydride in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzylpiperazine.[10]
-
Part 2: C-Substitution Strategies: Expanding Chemical Diversity
While N-substitution is well-established, the functionalization of the carbon atoms of the piperazine ring has historically been more challenging.[3] However, recent advances in synthetic methodology have opened up new avenues for accessing C-substituted piperazines, significantly expanding the structural diversity available to medicinal chemists.[3][5]
Photoredox Catalysis for C-H Functionalization
Photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of piperazines.[4] This approach utilizes visible light to generate reactive radical intermediates that can undergo a variety of transformations, including arylation, vinylation, and alkylation of the piperazine ring.[3][4]
Causality Behind Experimental Choices: The choice of photocatalyst is critical in these reactions, with iridium and ruthenium complexes, as well as organic dyes, being commonly employed.[5] The reaction conditions, including the solvent and any additives, are optimized to facilitate the desired single-electron transfer processes and subsequent bond formation.
Conceptual Workflow for Photoredox C-H Arylation:
Caption: A conceptual workflow for the photoredox-catalyzed C-H arylation of piperazines.
Direct C-H Lithiation
Direct C-H lithiation offers another route to C-functionalized piperazines.[3] This method typically involves the use of a strong base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand like (-)-sparteine, to achieve asymmetric deprotonation of an N-Boc protected piperazine.[11] The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the C2 position with good stereocontrol.[3][11]
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | High functional group tolerance, broad substrate scope, reliable and scalable.[8][9] | Requires expensive catalysts and ligands, potential for metal contamination in the final product.[12] | 70-97%[13] |
| Reductive Amination | One-pot reaction of an amine with a carbonyl compound | Mild reaction conditions, readily available starting materials, wide variety of alkyl groups can be introduced.[10] | Limited to the introduction of alkyl groups, can be challenging for sterically hindered substrates. | 60-90%[10] |
| Photoredox C-H Functionalization | Visible light-mediated C-H activation | Direct functionalization of C-H bonds, avoids pre-functionalized starting materials, mild reaction conditions.[3][4] | Can suffer from regioselectivity issues, may require specialized equipment. | Varies widely depending on the specific transformation. |
| Direct C-H Lithiation | Asymmetric deprotonation followed by electrophilic trapping | Provides access to enantiopure C-substituted piperazines.[3][11] | Requires cryogenic temperatures, use of pyrophoric reagents, limited to specific substitution patterns. | 60-85%[11] |
Conclusion
The synthesis of substituted piperazines is a dynamic field with a rich and expanding toolbox of synthetic methodologies. The choice of a particular synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, scalability, and cost-effectiveness.[14] The Buchwald-Hartwig amination and reductive amination remain the go-to methods for N-substitution due to their reliability and versatility. For the more challenging C-substitution, emerging techniques like photoredox catalysis and direct lithiation are paving the way for the exploration of novel chemical space and the development of next-generation piperazine-based therapeutics.
References
- BenchChem.
- Bentham Science Publisher. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
- Durand, C., & Szostak, M. (2021).
- Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- BenchChem. A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Durand, C., & Szostak, M. (2021).
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Synthesis of Piperazines by C-H Functionaliz
- Firth, J. D., O'Brien, P., & Ferris, L. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Magriotis, P. A. (2020).
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structure-Activity Relationship of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including a high polar surface area and the ability to engage in multiple hydrogen bond interactions, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[2] This guide delves into the structure-activity relationship (SAR) of a specific and promising class of piperazine derivatives: tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate and its analogs. We will explore the synthetic strategies for modifying this core structure, comparatively analyze the impact of these modifications on biological activity—with a focus on their potential as enzyme inhibitors—and provide detailed experimental protocols for their synthesis and evaluation.
The 3-Oxopiperazine Core: A Privileged Scaffold for Enzyme Inhibition
The 3-oxopiperazine moiety represents a key pharmacophore that has been successfully incorporated into inhibitors of various enzymes, notably Dipeptidyl Peptidase IV (DPP-IV) and protein kinases.[2][4] The carbonyl group at the 3-position can act as a hydrogen bond acceptor, while the piperazine nitrogens and their substituents provide opportunities for extensive molecular interactions within an enzyme's active site. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a common protecting group in synthesis and can also influence the molecule's lipophilicity and orientation within a binding pocket. The substituent at the 4-position is a critical determinant of potency and selectivity, offering a primary vector for chemical modification and optimization.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in a single publication, we can synthesize findings from various studies on related 3-oxopiperazine and piperazine derivatives to establish key SAR principles. The primary targets for this class of compounds appear to be enzymes with well-defined hydrophobic and hydrogen-bonding pockets, such as DPP-IV and protein kinases.
Modifications at the N4-Position
The substituent at the N4-position of the piperazine ring is paramount in dictating the biological activity of these analogs.
-
Alkyl Substituents: Small alkyl groups, such as the methyl group in the parent compound, generally serve as a baseline for activity. Increasing the steric bulk of the alkyl chain can lead to varied effects depending on the topology of the enzyme's active site. For instance, in some kinase inhibitor series, larger alkyl groups can enhance van der Waals interactions and improve potency, while in others, they may introduce steric clashes.
-
Aryl and Aralkyl Substituents: The introduction of aromatic or heteroaromatic rings at the N4-position can significantly enhance potency through π-π stacking and hydrophobic interactions. For example, a benzyl group can occupy hydrophobic pockets within the active site. The electronic nature of substituents on these aromatic rings (electron-donating or electron-withdrawing) can further modulate activity and selectivity.[2]
Modifications of the Tert-butyl Ester
The tert-butyl ester at the N1-position, while often a protecting group, also contributes to the overall pharmacological profile.
-
Ester Variation: Replacement of the tert-butyl group with other alkyl esters (e.g., methyl, ethyl) can impact the compound's metabolic stability and cell permeability. The bulky tert-butyl group can provide steric shielding, potentially reducing susceptibility to hydrolysis by esterases.
-
Amide and Sulfonamide Bioisosteres: Conversion of the carbamate to an amide or sulfonamide linkage can introduce additional hydrogen bonding opportunities and alter the electronic and conformational properties of the N1-substituent, which can be leveraged to fine-tune activity and selectivity.
Comparative Analysis of Analog Performance
To illustrate the potential SAR trends, the following table summarizes hypothetical inhibitory data for a series of tert-butyl 4-substituted-3-oxopiperazine-1-carboxylate analogs against a representative enzyme target, such as DPP-IV. The data is extrapolated from published findings on similar piperazine-based inhibitors.
| Compound ID | N4-Substituent | Rationale for Modification | Predicted DPP-IV IC50 (nM) |
| 1 | Methyl | Parent compound, baseline activity. | 500 |
| 2 | Ethyl | Minor increase in lipophilicity. | 450 |
| 3 | Isopropyl | Increased steric bulk. | 600 |
| 4 | Benzyl | Introduction of an aromatic ring for potential π-π interactions. | 150 |
| 5 | 4-Fluorobenzyl | Electron-withdrawing group to modulate electronics of the aryl ring. | 120 |
| 6 | 4-Methoxybenzyl | Electron-donating group to modulate electronics of the aryl ring. | 180 |
Experimental Protocols
General Synthetic Scheme for Tert-butyl 4-substituted-3-oxopiperazine-1-carboxylate Analogs
The synthesis of the target analogs typically commences with the commercially available tert-butyl 3-oxopiperazine-1-carboxylate.
dot
Caption: General synthetic route for N4-alkylation/arylation.
Step-by-step Protocol:
-
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the corresponding alkyl or aralkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N4-substituted analog.
In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized analogs against DPP-IV.
Sources
- 1. Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Therapeutic Scaffolds: A Comparative Analysis of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic selection and modification of core chemical scaffolds remain a cornerstone of medicinal chemistry. The piperazine ring, a privileged structure, has consistently demonstrated its versatility across a spectrum of therapeutic targets, from oncology to neurodegeneration.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of compounds: tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate and its derivatives. By examining their efficacy against key therapeutic targets and comparing them to established alternatives, we aim to provide a comprehensive resource for researchers navigating the complexities of drug discovery.
The rationale for focusing on this scaffold is twofold. Firstly, the related piperidine structure is a core component of Tofacitinib (CP-690,550), a potent Janus kinase (JAK) inhibitor, highlighting the potential of six-membered nitrogenous heterocycles in kinase inhibition.[3][4] Secondly, a growing body of evidence underscores the neuroprotective properties of piperazine-containing molecules, particularly in the context of Alzheimer's disease.[5][6][7] This guide will therefore explore the efficacy of these derivatives against two critical therapeutic targets: Janus Kinase 3 (JAK3) and key pathological drivers of Alzheimer's Disease .
Section 1: Targeting JAK3 for Immunomodulation
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[8] The JAK-STAT signaling pathway is crucial for immune cell development and function, making it a prime target for inflammatory and autoimmune diseases.[8] JAK3, in particular, is primarily expressed in hematopoietic cells and is essential for the signaling of several interleukins.[9] Its targeted inhibition offers a promising strategy for immunomodulation with potentially fewer side effects than broader-spectrum immunosuppressants.
Comparative Efficacy of JAK Inhibitors
While direct experimental data for this compound derivatives as JAK3 inhibitors is not yet prevalent in published literature, we can infer their potential by comparing established JAK inhibitors, including those with structurally related cores. Tofacitinib, which features a piperidine ring, serves as a crucial benchmark.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) | Reference |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) | [10] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [11] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [10] |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | JAK1 | [10] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 | [11] |
| Hypothetical Derivative (Piperazine-based) | - | - | - | - | Potentially JAK3 selective | - |
The high potency and selectivity of Tofacitinib for JAK3 underscore the potential of similar scaffolds. The introduction of the second nitrogen atom in the piperazine ring of this compound derivatives could modulate the physicochemical properties, such as solubility and hydrogen bonding capacity, potentially influencing kinase binding affinity and selectivity.[12] The methyl group at the 4-position of the piperazine ring can also be a key interaction point within the ATP-binding pocket of the kinase.
Visualizing the JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel this compound derivatives against JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the JAK3 enzyme. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation: This protocol includes essential controls for self-validation. A "no enzyme" control ensures that the signal is dependent on JAK3 activity. A "vehicle control" (DMSO only) represents 0% inhibition, while a known potent JAK3 inhibitor serves as a positive control for 100% inhibition. The dose-response curve provides confidence in the observed inhibitory effect.
Section 2: Neuroprotection in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death.[7] The development of multi-target-directed ligands that can address the complex pathophysiology of AD is a promising therapeutic strategy.[2][13] Piperazine derivatives have emerged as a versatile scaffold for designing such agents, with demonstrated activities including inhibition of Aβ aggregation and neuroprotection.[5][7][14]
Comparative Efficacy of Neuroprotective Piperazine Derivatives
While specific data for this compound derivatives in AD models is not yet available, studies on other piperazine-based compounds provide a strong rationale for their investigation.
| Compound | Target/Mechanism | Efficacy | Reference |
| Compound D-688 (a novel piperazine derivative) | Inhibits Aβ and Tau aggregation | Increased survival in a Drosophila model of tauopathy and reversed Aβ-induced toxicity in SH-SY5Y cells. | [7][14] |
| PMS1339 (a piperazine derivative) | Acetylcholinesterase inhibition, Aβ aggregation inhibition | Reversed scopolamine-induced memory impairment in mice. | [15] |
| 1,2-bis(4-(2-aminoethyl)piperazine)ethane (APE) | Neuroprotection | Significantly increased viability of motor neurons in cultured spinal cord slices. | |
| Donepezil (Standard of Care) | Acetylcholinesterase inhibitor | Symptomatic improvement in AD patients. | [2] |
The ability of various piperazine derivatives to inhibit Aβ aggregation and provide neuroprotection in different models suggests that the core scaffold is well-suited for targeting key aspects of AD pathology. The this compound scaffold offers multiple points for chemical modification to optimize these activities.
Visualizing a Multi-Target Approach to Alzheimer's Disease
Caption: A multi-target approach for Alzheimer's disease therapy.
Experimental Protocol: Amyloid-Beta Aggregation Inhibition Assay
Objective: To assess the ability of this compound derivatives to inhibit the aggregation of Aβ1-42 peptide.
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ1-42 Preparation: Monomeric Aβ1-42 is prepared by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in the assay buffer.
-
Compound Incubation: In the microplate, mix the Aβ1-42 solution with the test compounds at various concentrations.
-
Aggregation Induction: Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.
-
ThT Fluorescence Measurement: At regular time intervals, add ThT to a final concentration of ~10 µM and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to β-sheet structures in aggregated Aβ.
-
Data Analysis: Plot the ThT fluorescence intensity against time for each compound concentration. The percentage of inhibition is calculated by comparing the fluorescence at a late time point (when the vehicle control has reached a plateau) to the control. IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.
Causality and Self-Validation: The use of Thioflavin T provides a direct measure of β-sheet formation, a hallmark of Aβ aggregation. A vehicle control (DMSO) establishes the baseline aggregation kinetics. A known Aβ aggregation inhibitor can be used as a positive control. The time-course measurement allows for the observation of effects on both the lag phase and the final amount of aggregation, providing insights into the mechanism of inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting both inflammatory diseases and neurodegeneration. While direct experimental evidence for its derivatives is still emerging, the structural similarities to successful kinase inhibitors and the demonstrated efficacy of the broader piperazine class in neuroprotection models provide a strong impetus for further investigation. The experimental protocols outlined in this guide offer a robust framework for evaluating the potential of these compounds. As research in this area progresses, it is anticipated that derivatives of this versatile scaffold will contribute to the next generation of targeted therapies.
References
-
Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., Poroikov, V., Zaitsev, A. V., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]
-
St-Gelais, F., Tawa, G. J., & Roughton, A. L. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]
-
Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., Poroikov, V., Zaitsev, A. V., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 337–348. [Link]
-
Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914. [Link]
-
Tiwari, M., Kumar, D., Singh, A., & Kumar, V. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & medicinal chemistry, 23(5), 1048–1060. [Link]
-
Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914. [Link]
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]
-
Chan, H. H., et al. (2010). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. Neuropharmacology, 58(3), 634-643. [Link]
-
Singh, A., Kumar, D., Singh, A., Kumar, V., & Tiwari, M. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS chemical neuroscience, 14(11), 2217–2242. [Link]
-
Erfantalab, M., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Journal of Medicinal Chemistry, 65(1), 328-344. [Link]
-
Xiao, H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
-
Southwestern University. (n.d.). Synthesis of tert-Butyl Ester Nintedanib Derivative for Irreversible JAK3 Inhibition. [Link]
-
Emori, T., et al. (2017). Role of JAK-STAT signaling in the pathogenic behavior of fibroblast-like synoviocytes in rheumatoid arthritis: Effect of the novel JAK inhibitor peficitinib. Journal of Pharmacological Sciences, 134(3), 164-171. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 346-365. [Link]
-
Su, W. Y., et al. (2018). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 143, 133-147. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
-
Strober, B., et al. (2014). Tofacitinib (CP-690,550), an oral Janus kinase inhibitor, improves patient-reported outcomes in a phase 2b, randomized, double-blind, placebo-controlled study in patients with moderate-to-severe psoriasis. Journal of the European Academy of Dermatology and Venereology, 28(2), 192-203. [Link]
-
Vincenti, F., et al. (2012). Randomized phase 2b trial of tofacitinib (CP-690,550) in de novo kidney transplant patients: efficacy, renal function and safety at 1 year. American Journal of Transplantation, 12(9), 2446-2456. [Link]
-
Zhang, Y. B., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 12(10), 1629-1653. [Link]
-
Ahn, J. H., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-6529. [Link]
-
Łażewska, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2384-2397. [Link]
-
Al-Hussain, S. A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(10), 1239. [Link]
-
Shu, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]
Sources
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Piperazines: Benchmarking Novel Methods Against Established Protocols
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a true "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a vast array of blockbuster drugs, from the anticancer agent Imatinib (Gleevec) to the erectile dysfunction medication Sildenafil (Viagra), underscores its importance.[2][3] The unique physicochemical properties of the piperazine moiety, including its ability to modulate aqueous solubility and act as a versatile linker, make it an invaluable component in drug design.[1][4]
Traditionally, the synthesis of piperazine derivatives has predominantly focused on the functionalization of the nitrogen atoms.[2] However, the demand for greater structural diversity and more efficient, sustainable synthetic routes has spurred the development of innovative new methodologies. This guide provides an in-depth comparison of these novel approaches with established protocols, offering experimental data and insights to aid researchers in selecting the optimal method for their specific applications.
Comparative Analysis of Synthetic Methodologies
The following table summarizes key performance indicators for both established and emerging synthetic methods for piperazine derivatives, providing a high-level overview for initial comparison.
| Method | Target Bond | Typical Yields | Key Advantages | Common Limitations | Sustainability Profile |
| Established Protocols | |||||
| Buchwald-Hartwig Amination | C-N (N-Arylation) | 70-97%[5] | Broad substrate scope, high yields, well-established.[6] | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. | Moderate to low: relies on heavy metals and organic solvents. |
| Reductive Amination | C-N (N-Alkylation) | Good to Excellent[1][7] | Mild reaction conditions, readily available starting materials, wide functional group tolerance.[1][8] | Requires stoichiometric reducing agents.[1] | Moderate: can be improved with catalytic hydrogenation. |
| Classical Cyclization | C-N, C-C | Variable | Direct construction of the piperazine ring. | Often harsh reaction conditions, limited substrate scope, potential for side products.[5][9] | Low: often requires high temperatures and stoichiometric reagents. |
| Novel Methodologies | |||||
| Photoredox Catalysis | C-H Functionalization | Good to Excellent[10][11] | Direct functionalization of C-H bonds, mild reaction conditions, access to novel chemical space.[2][10] | Can require expensive photocatalysts, substrate scope can be limited.[10] | High: utilizes visible light as a renewable energy source, potential for organic photocatalysts.[10][12] |
| SnAP/CLAP Reagents | C-C, C-N | Good | Convergent synthesis, access to C2-substituted piperazines.[10] | Use of stoichiometric tin reagents (SnAP), though catalytic versions are emerging.[10][13] | Moderate: SnAP has sustainability concerns due to tin, while CLAP is a greener alternative.[10] |
| Microwave-Assisted Synthesis | Various | Often Improved | Drastically reduced reaction times, improved yields.[14][15] | Requires specialized equipment, potential for localized overheating. | High: energy efficient.[12] |
| Flow Chemistry | Various | High | Enhanced safety and scalability, precise control over reaction parameters.[10] | High initial equipment cost. | High: improved energy efficiency and reduced waste. |
Established Synthetic Protocols: The Workhorses of Piperazine Synthesis
Buchwald-Hartwig Amination for N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. It has become a go-to method for the N-arylation of piperazines due to its broad substrate scope and generally high yields.[16]
Causality of Experimental Choices: The success of this reaction hinges on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. Sterically hindered and electron-rich ligands are often crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides. The choice of base is also critical, with weaker bases like carbonates often being preferred to minimize side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [17]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanism: The catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to form the N-arylpiperazine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reductive Amination for N-Alkylation
Reductive amination is a highly reliable and versatile method for the synthesis of N-alkylpiperazines.[1] This two-step, one-pot process involves the initial formation of an iminium ion from the piperazine and a carbonyl compound, followed by in-situ reduction.[1][7]
Causality of Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are tolerant of a wide range of functional groups and do not reduce the starting carbonyl compound.[1] The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Experimental Protocol: General Procedure for Reductive Amination [1]
-
Materials:
-
Piperazine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Experimental workflow for reductive amination.
Novel Synthetic Methodologies: Expanding the Piperazine Toolbox
Recent years have witnessed a surge in the development of novel methods for piperazine synthesis, with a strong emphasis on C-H functionalization and sustainable practices.[14][18]
Photoredox Catalysis for C-H Functionalization
Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, a transformation that is often challenging to achieve with traditional methods.[2][10] This approach utilizes visible light to generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions, including arylation, vinylation, and alkylation of the piperazine core.[10][13]
Causality of Experimental Choices: The choice of photocatalyst (often an iridium or ruthenium complex, or an organic dye) is crucial, as its photophysical and electrochemical properties must be matched to the specific transformation.[10] The reaction conditions are generally mild, often proceeding at room temperature, which contributes to the high functional group tolerance of this methodology.
Experimental Protocol: General Procedure for Photoredox C-H Arylation [10][13]
-
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Arene (e.g., 1,4-dicyanobenzene, 1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., NaOAc, 2.0 equiv)
-
Solvent (e.g., DMSO)
-
Light source (e.g., blue LED)
-
-
Procedure:
-
In a reaction vessel, dissolve N-Boc-piperazine, the arene, photocatalyst, and base in the solvent.
-
Degas the solution by sparging with an inert gas.
-
Irradiate the reaction mixture with a light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Mechanism: The proposed mechanism involves the photocatalyst absorbing light and entering an excited state.[13] This excited state can then engage in single-electron transfer (SET) processes with the substrates, generating radical ions that subsequently react to form the desired product.[13]
Caption: General mechanism for photoredox C-H arylation of piperazines.
Sustainable Synthetic Approaches
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for piperazine synthesis.[12] These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[14][15] This has been successfully applied to various piperazine syntheses, including Buchwald-Hartwig aminations.[5]
-
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability.[10] Photoredox reactions, in particular, are well-suited to flow chemistry setups.
-
Green Solvents and Catalysts: Researchers are actively exploring the use of more environmentally benign solvents and developing catalyst systems that are more sustainable, such as those based on earth-abundant metals or even catalyst-free conditions.[12] Organic photocatalysts are a promising green alternative to transition-metal-based systems.[10]
Benchmarking in Practice: Selecting the Right Method
The choice of synthetic method will ultimately depend on the specific target molecule and the desired scale of the synthesis.
-
For N-arylation of simple piperazines on a laboratory scale , the Buchwald-Hartwig amination remains a highly effective and reliable method.
-
For N-alkylation , reductive amination is generally the method of choice due to its mild conditions and broad applicability.
-
When seeking to introduce substituents at the carbon atoms of the piperazine ring , or to explore novel chemical space, photoredox C-H functionalization offers exciting new possibilities.
-
For large-scale synthesis and process development , exploring microwave-assisted methods or continuous flow chemistry can lead to significant improvements in efficiency and sustainability.
Conclusion: A New Era in Piperazine Synthesis
The field of piperazine synthesis is undergoing a period of rapid innovation. While established methods like the Buchwald-Hartwig amination and reductive amination will continue to be valuable tools, the emergence of powerful new techniques such as photoredox catalysis is opening up new avenues for the construction of complex and diverse piperazine derivatives. By embracing these novel methodologies and incorporating the principles of green chemistry, researchers can continue to unlock the full potential of this remarkable scaffold in the pursuit of new and improved medicines.
References
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. RSC Publishing. [Link]
-
Bentham Science Publishers. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science. [Link]
-
ResearchGate. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Bentham Science. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Bentham Science. [Link]
-
Bentham Science. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Letters in Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. Semantic Scholar. [Link]
-
Costi, R., Di Santo, R., & Artico, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 183. [Link]
-
ResearchGate. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]
-
ResearchGate. (2021). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31274–31280. [Link]
-
Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
-
Sukhorukov, A. Y., Lesiv, A. V., Ioffe, S. L., & Tartakovsky, V. A. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5659. [Link]
-
ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. [Link]
-
Sukhorukov, A. Y., Lesiv, A. V., Ioffe, S. L., & Tartakovsky, V. A. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5659. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2024). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Knesl, P., & Imramovský, A. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
-
Musacchio, C., et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 24(13), 10984. [Link]
-
Samala, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6248. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
ResearchGate. (2024). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. ResearchGate. [Link]
-
Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]
-
Costi, R., Di Santo, R., & Artico, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 183. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. MDPI. [Link]
-
U.S. Department of Energy. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. DOE PAGES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 11. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective | Semantic Scholar [semanticscholar.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from a Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Scaffold
A Senior Application Scientist's Guide to De-risking Lead Candidates
In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy.[1] However, the high degree of homology across the human kinome presents a significant challenge: achieving selectivity to mitigate off-target effects and potential toxicities.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using a hypothetical series of kinase inhibitors derived from the Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate scaffold as a case study.
While the core scaffold itself, identified in PubChem as CID 18783916, is not extensively characterized as a bioactive agent, its piperazine component is a well-established pharmacophore in medicinal chemistry.[3][4] For the purposes of this guide, we will posit that a medicinal chemistry campaign has yielded three promising derivatives—herein named OXIP-A , OXIP-B , and OXIP-C —identified as potent inhibitors of a primary target kinase, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Our objective is to build a robust selectivity profile for these compounds to inform lead candidate selection. This involves a tiered, data-driven approach that moves from broad, primary screening to more quantitative and physiologically relevant assays.
The Strategic Imperative of Early Selectivity Profiling
Undertaking broad in vitro pharmacological profiling during the early phases of discovery is an essential tool to predict clinical adverse drug reactions (ADRs).[5][6][7] Off-target interactions are a primary cause of toxicity and can lead to costly failures in later preclinical and clinical stages.[8] By identifying potential liabilities early, medicinal chemistry efforts can be strategically directed to optimize selectivity alongside potency, ultimately leading to safer and more effective drug candidates.[2][9]
The profiling strategy outlined below follows an industry-standard workflow, designed to provide a comprehensive and self-validating dataset for confident decision-making.
Tier 1: Broad Kinome Selectivity Screening
The first step is to understand how our lead compounds interact with the broader human kinome. High-throughput kinase profiling against a large, diverse panel provides a global view of selectivity and identifies potential off-target "hot spots."[10]
Experimental Design: High-Throughput Kinase Panel
OXIP-A , OXIP-B , and OXIP-C were submitted for screening at a single concentration (e.g., 1 µM) against a panel of 300+ human kinases. This type of service is routinely offered by contract research organizations (CROs) like Eurofins Discovery, Reaction Biology Corp, or Promega.[11] The assay typically measures the residual kinase activity in the presence of the inhibitor.
Workflow for Broad Kinome Profiling
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. High-throughput kinase profiling as a platform for drug discovery | Semantic Scholar [semanticscholar.org]
- 11. Promega Corporation [worldwide.promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
The procedural framework outlined herein is grounded in established principles of laboratory chemical waste management, emphasizing hazard identification, proper segregation, and adherence to local and federal regulations.[3][4][5]
Hazard Profile and Risk Assessment
Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate belongs to the piperazine class of compounds. Based on data from analogous structures such as tert-butyl 3-oxopiperazine-1-carboxylate and other piperazine derivatives, it should be handled as a hazardous substance.[2][6][7]
Expected Primary Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[6][7]
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.[6][7]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[8][9]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[7][8][10]
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be worn at all times.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 109384-26-1 | PubChem[1] |
| Molecular Formula | C10H18N2O3 | PubChem[1] |
| Expected Hazards | Skin Irritation, Serious Eye Irritation, Potential Harm if Swallowed or Inhaled | [6][7][8] |
| Primary Route of Exposure | Skin contact, eye contact, inhalation, ingestion | [8] |
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[6][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.[8]
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid creating dust. Do not eat, drink, or smoke in the handling area.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Proper segregation is the cornerstone of safe chemical waste management.[11][12]
-
Designate a Waste Stream: This compound should be classified as non-halogenated organic solid waste.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[12][13] Keep solid and liquid waste separate.[11][12]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision tree for segregating this compound waste.
-
Container Selection: Use a chemically compatible, leak-proof container for waste collection.[4][11] The container should be in good condition and have a secure lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[3][4]
-
Collection: Carefully transfer waste, including any contaminated materials like weighing paper or pipette tips, into the designated hazardous waste container.[2] Keep the container closed when not in use.[3]
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[8] Carefully sweep or scoop the material into the hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2] All materials used for cleanup must also be disposed of as hazardous waste.[2]
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[3][14] This area should be secure, well-ventilated, and away from incompatible materials.[13][14]
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[3][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[15] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[15]
-
Label Defacing: After rinsing, deface or remove the original label.
-
Final Disposal: The decontaminated container can then be disposed of in the appropriate glass or plastic recycling bin.[12]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories . [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
-
In-Laboratory Treatment of Chemical Waste . Safety & Risk Services. [Link]
-
This compound | C10H18N2O3 . PubChem. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 . PubChem. [Link]
-
Operational Disposal And Storage Of Piperazine . BIOSYNCE. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Managing Hazardous Chemical Waste in the Lab . [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res . EPA. [Link]
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 . PubChem. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]
-
SAFETY DATA SHEET . [Link]
-
Piperazine citrate - Novachem . Novachem. [Link]
-
tert-Butyl 3-Oxopiperazine-1-carboxylate | C9H16N2O3 . PubChem. [Link]
Sources
- 1. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. biosynce.com [biosynce.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, a key building block in the creation of complex molecules, requires meticulous attention to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each precaution. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Immediate Hazard Assessment and Core Precautions
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Potential for Sensitization: Piperazine derivatives are known to sometimes cause skin and respiratory sensitization with repeated exposure.[4][5]
Therefore, the following core precautions should be considered non-negotiable:
-
Work in a well-ventilated area: A certified chemical fume hood is the preferred environment for handling this compound.[1][6][7]
-
Avoid all personal contact: This includes inhalation of dust and direct contact with skin and eyes.[1][6]
-
Wear appropriate Personal Protective Equipment (PPE): The specific PPE requirements are detailed in the following sections.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][8] | To protect the eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm).[7] | To prevent skin contact. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[7][9] |
| Body Protection | A standard laboratory coat.[7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated chemical fume hood.[7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][7] | To prevent the inhalation of airborne particles. |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for ensuring both personal safety and experimental integrity.
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Post-Handling:
Spill and Waste Management: A Plan for the Unexpected
Accidents can happen, and a clear plan for managing spills and waste is a critical component of laboratory safety.
Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material.
-
Sweep or scoop the material into a clearly labeled, sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the area until it has been declared safe by trained personnel.
-
Waste Disposal
-
All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, should be placed in a sealed and clearly labeled hazardous waste container.[1][3]
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][3] Consult your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps, the following diagram illustrates the safe handling workflow.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
- Apollo Scientific.
- Santa Cruz Biotechnology.
- BenchChem. Personal protective equipment for handling THP-PEG1-Boc.
- MedChemExpress. tert-Butyl 4-(azetidin-3-yl)
- Thermo Fisher Scientific.
- Fisher Scientific.
- Carl ROTH.
- FUJIFILM Wako.
- ChemicalBook.
- International Labour Organization. ICSC 1032 - PIPERAZINE (anhydrous).
- Occupational Safety and Health Administr
- TCI EUROPE N.V.
- PubChem.
- New Jersey Department of Health. HAZARD SUMMARY - Piperazine Dihydrochloride.
- European Directorate for the Quality of Medicines & HealthCare. Piperazine.
- Fisher Scientific. tert-Butyl 4-[4-(aminomethyl)
- Acros Organics.
- BOC. Hand Protection.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. boconline.co.uk [boconline.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
